Ogt-IN-2
Description
BenchChem offers high-quality Ogt-IN-2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ogt-IN-2 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-[2-(1-adamantyl)ethyl]-2-(4-chlorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O3S/c24-17-1-3-18(4-2-17)25-22-26(20(27)10-19(30-22)21(28)29)6-5-23-11-14-7-15(12-23)9-16(8-14)13-23/h1-4,14-16,19H,5-13H2,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPZEZRNGAXCJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCN4C(=O)CC(SC4=NC5=CC=C(C=C5)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ogt-IN-2: A Technical Guide to its Mechanism of Action as an O-GlcNAc Transferase Inhibitor
Abstract
The dynamic addition and removal of O-linked β-N-acetylglucosamine (O-GlcNAc) on nuclear and cytoplasmic proteins is a critical regulatory post-translational modification, analogous to phosphorylation. This process, termed O-GlcNAcylation, is governed by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1][2][3] OGT, in particular, acts as a central metabolic sensor, utilizing the end-product of the hexosamine biosynthetic pathway, UDP-GlcNAc, to modulate the function of thousands of proteins involved in transcription, cell signaling, and metabolism.[4][5] Dysregulation of OGT activity is implicated in the pathophysiology of major human diseases, including cancer, diabetes, and neurodegeneration, making it a compelling target for therapeutic intervention.[1][4][6] This guide provides an in-depth technical overview of Ogt-IN-2, a potent inhibitor of OGT. We will delve into the core principles of OGT function, the mechanistic details of its inhibition, and provide robust, field-proven protocols for researchers to investigate the biochemical and cellular effects of Ogt-IN-2 and similar compounds.
The O-GlcNAc Cycle: A Dynamic Regulator of Cellular Homeostasis
O-GlcNAc cycling is a fundamental regulatory mechanism in all multicellular eukaryotes.[7] OGT, the sole enzyme responsible for attaching O-GlcNAc to serine and threonine residues of target proteins, is encoded by an essential, highly conserved gene on the X chromosome.[3][8] Its substrates are numerous and diverse, encompassing transcription factors, kinases, phosphatases, and cytoskeletal proteins.[6] This widespread modification allows OGT to integrate cellular nutrient status with a vast array of cellular processes.[4]
OGT itself is a complex enzyme, featuring a C-terminal catalytic domain and an N-terminal domain composed of tetratricopeptide repeats (TPRs) that mediate protein-protein interactions and substrate recognition.[6][7][8] The enzyme follows an ordered Bi-Bi kinetic mechanism where the sugar donor, UDP-GlcNAc, binds first, followed by the protein substrate.[6]
The therapeutic rationale for inhibiting OGT stems from its role in pathological states. In many cancers, elevated glucose uptake leads to hyper-O-GlcNAcylation of proteins that promote cell proliferation and survival.[1][4] Similarly, in diabetes, chronic hyperglycemia can lead to aberrant O-GlcNAcylation that contributes to insulin resistance.[4] Therefore, potent and selective OGT inhibitors are invaluable chemical tools for dissecting O-GlcNAc biology and represent promising leads for drug development.
Ogt-IN-2: A Potent Chemical Probe for OGT
Ogt-IN-2 is a small molecule inhibitor of O-GlcNAc transferase. It has been characterized for its ability to inhibit OGT activity in vitro. The development of such inhibitors is challenging due to the hydrophilic nature of the OGT active site and the high intracellular concentration of its natural substrate, UDP-GlcNAc.[9]
Quantitative Data Summary
The inhibitory potency of Ogt-IN-2 has been determined against different isoforms of OGT. The two main isoforms are the full-length nucleocytoplasmic OGT (ncOGT) and a shorter soluble OGT (sOGT), which differ in the number of TPR units.[10]
| Inhibitor | Target Isoform | IC50 (µM) | Reference |
| Ogt-IN-2 | sOGT | 30 ± 2 | [11],,[12] |
| Ogt-IN-2 | ncOGT | 53 ± 7 | [11],,[12] |
These values indicate that Ogt-IN-2 is a moderately potent inhibitor of both major OGT isoforms, making it a useful tool for studying the consequences of OGT inhibition in biochemical and cellular systems.
Core Mechanism of Action
The precise binding mode and kinetic mechanism of inhibition for Ogt-IN-2 have not been extensively detailed in publicly available literature. However, the majority of OGT inhibitors developed to date function by competing with the enzyme's natural substrates.[1] There are two primary modes of competitive inhibition for OGT:
-
UDP-GlcNAc Competition: The inhibitor binds to the active site pocket that normally accommodates the UDP-GlcNAc sugar donor.
-
Peptide Substrate Competition: The inhibitor interferes with the binding of the serine/threonine-containing acceptor peptide.
Given its chemical structure, it is plausible that Ogt-IN-2 acts as a competitive inhibitor, likely at the UDP-GlcNAc binding site. This is a common strategy for OGT inhibitor design.[1]
The following diagram illustrates the principle of competitive inhibition at the UDP-GlcNAc binding site, a probable mechanism for Ogt-IN-2.
Caption: Hypothetical competitive inhibition of OGT by Ogt-IN-2.
Experimental Protocols for Characterizing OGT Inhibitors
To validate the mechanism of action and cellular efficacy of an OGT inhibitor like Ogt-IN-2, a series of well-controlled experiments are required. The following protocols are designed to be self-validating and provide a comprehensive characterization of the inhibitor.
In Vitro OGT Inhibition Assay (UDP-Glo™ Assay)
Purpose: To determine the IC50 value of an inhibitor by measuring the amount of UDP produced in the OGT-catalyzed reaction. This is a robust, luminescence-based assay.[13][14]
Causality behind Experimental Choices: The UDP-Glo™ assay is chosen for its high sensitivity and straightforward, homogenous format (single reagent addition).[15] It directly measures a product of the glycosyltransferase reaction, providing a reliable readout of enzyme activity.[13] The use of a standard curve for UDP is critical for converting luminescence signals into absolute product concentrations, ensuring accuracy.
Experimental Workflow Diagram:
Caption: Workflow for the UDP-Glo™ OGT Inhibition Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X OGT enzyme solution in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 12.5 mM MgCl₂, 1 mM DTT).
-
Prepare a 4X solution of peptide substrate (e.g., 200 µM of a known OGT substrate peptide like CKII-derived peptide PGGSTPVSSANMM) and UDP-GlcNAc (e.g., 100 µM) in assay buffer.[16]
-
Prepare a 4X serial dilution of Ogt-IN-2 in assay buffer containing DMSO. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
Prepare a UDP standard curve (e.g., 0 to 25 µM) in assay buffer.
-
-
Assay Plate Setup (White, Opaque 96-well plate):
-
Add 12.5 µL of the 4X inhibitor dilutions (or vehicle control for 0% inhibition, and a known inhibitor for 100% inhibition) to the appropriate wells.
-
Add 12.5 µL of the 4X substrate/UDP-GlcNAc mix to all wells.
-
To initiate the reaction, add 25 µL of the 2X OGT enzyme solution to all wells except the "no enzyme" control.
-
-
OGT Reaction Incubation:
-
Mix the plate gently on a shaker for 30 seconds.
-
Incubate at 37°C for 30-60 minutes. The reaction time should be within the linear range of the enzyme activity.
-
-
Detection:
-
Allow the UDP-Glo™ Detection Reagent to equilibrate to room temperature.
-
Add 50 µL of the UDP-Glo™ Detection Reagent to each well. This will stop the OGT reaction.[17]
-
Mix the plate on a shaker for 2 minutes.
-
Incubate at room temperature for 60 minutes to allow the luminescent signal to stabilize.[15]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Plot the luminescence values for the UDP standards to generate a standard curve.
-
Convert the luminescence readings from the experimental wells to UDP concentration using the standard curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
Purpose: To confirm direct binding of Ogt-IN-2 to OGT within intact cells. The principle is that ligand binding stabilizes the target protein against heat-induced denaturation.[18][19]
Causality behind Experimental Choices: CETSA is a powerful method for verifying target engagement in a physiological context, which is a critical step in validating a compound's mechanism of action.[19][20] It does not require modification of the inhibitor or the target protein. The experiment includes an isothermal dose-response (ITDRF) step to demonstrate that the stabilization effect is concentration-dependent, providing strong evidence of a specific interaction.
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells (e.g., HEK293T or a relevant cancer cell line) to ~80% confluency.
-
Treat cells with various concentrations of Ogt-IN-2 or vehicle (DMSO) for a defined period (e.g., 1-2 hours) at 37°C to allow for cell penetration and target binding.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a buffered saline solution containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
For the initial melt curve, heat the tubes at a range of temperatures (e.g., 42°C to 60°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.[18]
-
-
Cell Lysis and Fractionation:
-
Protein Analysis:
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Determine the protein concentration of each supernatant (e.g., using a BCA assay).
-
Normalize the samples to the same total protein concentration.
-
Analyze the amount of soluble OGT in each sample by Western blotting using a specific anti-OGT antibody.
-
-
Data Analysis:
-
Melt Curve: Quantify the OGT band intensity for each temperature point. Normalize the intensity to the non-heated control (or lowest temperature). Plot the normalized intensity versus temperature for both vehicle- and Ogt-IN-2-treated samples. A rightward shift in the curve for the inhibitor-treated sample indicates thermal stabilization.
-
Isothermal Dose-Response Fingerprint (ITDRF): Choose a temperature from the melt curve that shows a significant difference in OGT stability (e.g., Tₘ of the vehicle-treated sample). Heat cells treated with a range of Ogt-IN-2 concentrations at this single temperature. Plot the soluble OGT signal against the inhibitor concentration. This will generate a dose-response curve for target engagement.
-
Western Blot Analysis of Global O-GlcNAcylation
Purpose: To assess the functional consequence of OGT inhibition in cells by measuring the overall levels of O-GlcNAcylated proteins.
Causality behind Experimental Choices: This assay provides direct evidence that the inhibitor is active in a cellular context and is effectively reducing the catalytic activity of OGT. A time-course and dose-response experiment is crucial to understand the dynamics and potency of the inhibitor in cells. Using an antibody specific for the O-GlcNAc modification (like CTD110.6) allows for a global view of the O-GlcNAc proteome.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere.
-
Treat cells with a dose-range of Ogt-IN-2 (e.g., 0, 10, 30, 100 µM) for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (DMSO).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, include an OGA inhibitor (e.g., Thiamet-G or PUGNAc) in the lysis buffer to preserve the O-GlcNAc modification during sample preparation.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel (e.g., 4-15% gradient gel).
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against O-GlcNAc (e.g., mouse anti-O-GlcNAc, clone CTD110.6) overnight at 4°C.
-
As a loading control, simultaneously or on a stripped blot, probe for a housekeeping protein like β-actin or GAPDH.
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgM for CTD110.6) for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
Quantify the total signal in each lane for the O-GlcNAc blot and normalize it to the corresponding loading control band intensity. A dose- and time-dependent decrease in the O-GlcNAc signal indicates effective cellular inhibition of OGT by Ogt-IN-2.
-
Downstream Cellular Effects and Signaling
Inhibition of OGT can have profound effects on cellular signaling, particularly in pathways that are heavily regulated by O-GlcNAcylation. One such pathway is the PI3K/Akt signaling cascade, which is crucial for cell growth, proliferation, and survival. OGT has been shown to O-GlcNAcylate and regulate key components of this pathway, including Akt itself. In some contexts, O-GlcNAcylation can dampen Akt signaling.[4] Therefore, treatment with an OGT inhibitor like Ogt-IN-2 could potentially lead to an increase in Akt phosphorylation (activation) by removing this inhibitory O-GlcNAc modification.
Signaling Pathway Diagram:
Caption: Regulation of the PI3K/Akt pathway by OGT and its inhibitor, Ogt-IN-2.
Conclusion
Ogt-IN-2 serves as a valuable chemical probe for investigating the myriad roles of O-GlcNAc transferase in cellular physiology and disease. With IC50 values in the micromolar range, it provides a tool to effectively reduce OGT activity and study the downstream consequences. This guide has outlined the fundamental principles of OGT function and provided a framework for its inhibition. The detailed, step-by-step protocols for in vitro and cellular assays equip researchers with the necessary tools to rigorously characterize Ogt-IN-2 or novel OGT inhibitors. By combining biochemical assays to determine potency, cellular thermal shift assays to confirm target engagement, and functional cellular assays to measure the impact on global O-GlcNAcylation, researchers can build a comprehensive understanding of their compound's mechanism of action, paving the way for new discoveries in the burgeoning field of O-GlcNAc biology.
References
-
Ahmed, O., Affar, M., Masclef, L., Echbicheb, M., Gushul-Leclaire, M., Estavoyer, B., Vocadlo, D. J., & Affar, E. B. (2022). Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells. STAR protocols, 3(1), 101108. [Link]
-
Ahmed, O., Affar, M., Masclef, L., Echbicheb, M., Gushul-Leclaire, M., Estavoyer, B., Vocadlo, D. J., & Affar, E. B. (2022). Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells. STAR protocols, 3(1), 101108. [Link]
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Kim, H., & Park, J. (2021). Enzyme assay of O-GlcNAc transferase. In Glycoscience Protocols. [Link]
-
Ahmed, O., Affar, M., Masclef, L., Echbicheb, M., Gushul-Leclaire, M., Estavoyer, B., Vocadlo, D. J., & Affar, E. B. (2022). Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells. ResearchGate. [Link]
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ResearchGate. (n.d.). Specific protein O-GlcNAcylation detection by Western Blotting. Retrieved March 7, 2026, from [Link]
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Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
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BIO-IT World. (n.d.). Potent OGT inhibitors for the treatment of cancer and diabetic complications. Retrieved March 7, 2026, from [Link]
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Narimatsu, H. (2021). Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT). In Glycoscience Protocols. [Link]
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ResearchGate. (n.d.). Proposed double displacement mechanism for the reaction of 2 with OGT. Retrieved March 7, 2026, from [Link]
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Molina, D. M., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]
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Artola, M., et al. (2021). Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. International Journal of Molecular Sciences, 22(4), 2056. [Link]
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MDPI. (2021). O-GlcNAcylation. Retrieved March 7, 2026, from [Link]
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van der Velden, D., et al. (2018). Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids. MedChemComm, 9(5), 883-887. [Link]
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Pathak, S., et al. (2015). The active site of O-GlcNAc transferase imposes constraints on substrate sequence. Nature Structural & Molecular Biology, 22(9), 744-750. [Link]
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ResearchGate. (n.d.). Crystallographic structure of OGT with substrate 2 bound. Retrieved March 7, 2026, from [Link]
-
Walker Lab, Harvard Medical School. (n.d.). OGT. Retrieved March 7, 2026, from [Link]
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News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]
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Wikipedia. (n.d.). Protein O-GlcNAc transferase. Retrieved March 7, 2026, from [Link]
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BellBrook Labs. (2015, April 23). A Specific Inhibitor for a Promiscuous Glycosyltransferase. [Link]
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Savitski, M. M., et al. (2015). Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. The Huber group. [Link]
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Lazarus, M. B., et al. (2011). Structure of human O-GlcNAc transferase and its complex with a peptide substrate. Nature, 469(7331), 564-567. [Link]
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ResearchGate. (n.d.). OGT Int-D binding site is a regulator of O-GlcNAc dynamics during nutrient deprivation and lactate production. Retrieved March 7, 2026, from [Link]
-
Levine, Z. G., et al. (2021). Mammalian cell proliferation requires noncatalytic functions of O-GlcNAc transferase. Proceedings of the National Academy of Sciences, 118(4), e2016778118. [Link]
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Ogt-IN-2 IC50 value for OGT inhibition
A Senior Application Scientist’s Technical Guide: Profiling Ogt-IN-2 for OGT Inhibition
Executive Summary
Dynamic protein O-GlcNAcylation—a critical post-translational modification (PTM) managed by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA)—governs cellular signaling, metabolism, and stress responses. Pathological dysregulation of OGT is implicated in articular diseases (e.g., osteoarthritis)[1], metabolic syndromes, and oncology (e.g., prostate cancer proliferation)[2]. Ogt-IN-2 (also cataloged as ST045849 or TT04) is a widely deployed, cell-permeable chemical probe used to systematically dismantle OGT signaling networks[3].
This whitepaper provides an authoritative overview of Ogt-IN-2’s inhibitory profile, structural parameters, and step-by-step methodologies for validating its IC₅₀ in highly controlled in vitro systems.
Structural and Pharmacological Profile
Ogt-IN-2 operates by disrupting the catalytic transfer of a single N-acetylglucosamine (GlcNAc) from the nucleotide-sugar donor (UDP-GlcNAc) to serine or threonine residues on target proteins[4],[5].
Isoform Specificity & The TPR Domain Influence
Mammalian OGT exists in multiple splice variants, most notably the nucleocytoplasmic (ncOGT) and short (sOGT) isoforms. While they share an identical catalytic domain, they differ drastically in their N-terminal tetratricopeptide repeat (TPR) motifs: ncOGT possesses 13.5 TPRs, whereas sOGT has only 2.5[5].
This structural divergence translates directly into the pharmacological efficacy of Ogt-IN-2[1],[4]. The massive TPR superhelix in ncOGT creates profound steric complexity and recruits large protein complexes, marginally restricting the inhibitor's access to the catalytic pocket compared to the truncated sOGT variant.
Table 1: Physicochemical and Pharmacological Parameters of Ogt-IN-2
| Parameter | Specification | Causality / Relevance |
| Alternative Names | ST045849, TT04, Compound 4 | Cross-referencing literature and commercial databases[6],[3],[7]. |
| CAS Number | 442665-87-4 | Ensures unambiguous reagent sourcing[2]. |
| Molecular Weight | 446.99 g/mol | Required for precise molarity calculations in assays[2]. |
| IC₅₀ (sOGT) | 30 μM | High efficacy against the truncated, highly accessible variant[1],[3]. |
| IC₅₀ (ncOGT) | 53 μM | Reduced efficacy due to steric hindrance from the 13.5 TPR repeats[1],[5],[3]. |
| Max Solubility (DMSO) | ~100 mM (44.7 mg/mL) | Hydrophobic adamantan-1-yl group necessitates organic solvents[2]. |
Mechanistic Visualization
Mechanistic pathway of OGT-mediated glycosylation and competitive inhibition by Ogt-IN-2.
Methodological Directive: Self-Validating IC₅₀ Determination
As an application scientist, isolating the true inhibitory value requires divorcing the chemical probe from confounding variables like substrate depletion, autofluorescence, and enzyme denaturation. Below is the optimized in vitro luminescent protocol designed to calculate the precise IC₅₀ of Ogt-IN-2[3].
Phase 1: Reagent and Buffer Preparation
-
Ogt-IN-2 Stock : Dissolve Ogt-IN-2 powder in anhydrous DMSO to a final concentration of 100 mM (sonicate if necessary to ensure a clear solution)[1],[2].
-
Causality: Water solubility is negligible (< 1 mg/mL). Complete dissolution in DMSO ensures no micro-precipitates skew the concentration curves. Store aliquots at -80°C to prevent hydrolysis[4].
-
-
Assay Buffer : 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 12.5 mM MgCl₂.
-
Causality: DTT maintains a reducing environment critical for preserving OGT's internal cysteine residues. Mg²⁺ is absolute requisite; it coordinates the phosphate groups of the UDP-GlcNAc donor during catalysis.
-
Phase 2: Reactant Assembly
-
Enzyme Loading : Dilute recombinant sOGT or ncOGT in assay buffer to a final assay concentration of 10 nM.
-
Inhibitor Titration : Create a 10-point serial dilution of Ogt-IN-2 ranging from 0.1 μM to 500 μM. Ensure final DMSO concentration in the assay well remains ≤ 2%.
-
Validation Check: Always run a "DMSO-only" vehicle control well to establish the uninhibited maximal velocity (Vmax).
-
-
Substrate Introduction : Add the acceptor peptide (KKKYPGGSTPVSSANMM) to a final concentration of 500 μM[3].
-
Reaction Initiation : Prime the reaction by adding UDP-GlcNAc to a final concentration of 6.25 μM[3].
-
Causality: This is the most critical step. Operating at a precisely tuned sub-saturating donor concentration (6.25 μM) is mathematically required. If UDP-GlcNAc is pushed too high, it will out-compete Ogt-IN-2, artificially inflating the IC₅₀.
-
Phase 3: Quenching and Detection (UDP-Glo Assay)
-
Incubation : Seal the plate and incubate at 37°C for 60 minutes.
-
Quenching : Add a 1:1 volumetric ratio of UDP-Glo™ Detection Reagent.
-
Causality: The OGT reaction yields O-GlcNAcylated peptide and free UDP. The reagent converts free UDP to ATP, which then drives a luciferase reaction.
-
-
Readout : Measure luminescence on a microplate reader.
Translation to In Cellulo Workflows
Applying Ogt-IN-2 in living systems requires distinct handling due to membrane permeability limits and intracellular degradation.
-
Dosing Constraints : While biochemical IC₅₀ sits at 30-53 μM[4], achieving complete intracellular target engagement in cell cultures (e.g., prostate cancer lines or chondrocytes) often requires dosing in the 50–100 μM range to overcome the high endogenous pool of UDP-GlcNAc (typically 2-30 μM inside the cell)[5],[3].
-
Orthogonal Validation : Treatment efficacy must be confirmed not just by phenotypic changes (e.g., reduced proliferation), but biochemically via Western Blot. Probe cell lysates utilizing the RL2 or CTD110.6 antibodies , which are highly specific for global O-GlcNAcylated proteins. An effective Ogt-IN-2 blockade should drop global cellular O-GlcNAcylation by >60% within 24 hours.
References
-
TimTec. "O-GlcNAc Transferase Inhibitors". [Link]
-
Males, Alexandra. "Structure and Function of Glycoside Hydrolase Enzymes Involved in Mannose and N-acetylglucosamine Processing". White Rose eTheses Online, 2016. [Link]
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An In-depth Technical Guide to the Biological Activity of Ogt-IN-2 in Cancer Cells
Abstract
The post-translational modification of proteins by O-linked β-N-acetylglucosamine (O-GlcNAc) is a critical regulatory mechanism in cellular physiology. This process is catalyzed by a single, essential enzyme: O-GlcNAc transferase (OGT). In numerous malignancies, OGT is overexpressed and its activity is heightened, correlating with enhanced tumor growth, metastasis, metabolic reprogramming, and therapeutic resistance.[1][2] Consequently, OGT has emerged as a compelling therapeutic target. Ogt-IN-2 is a potent, cell-permeable small molecule inhibitor of OGT. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the methodologies used to characterize the biological activity of Ogt-IN-2 in cancer cells, with a focus on experimental design, execution, and data interpretation.
Introduction: The Central Role of OGT in Cancer Biology
O-GlcNAcylation is a dynamic and reversible post-translational modification that, much like phosphorylation, regulates the function, stability, and localization of a vast number of nuclear, cytoplasmic, and mitochondrial proteins.[3] The sole enzyme responsible for adding the O-GlcNAc moiety is OGT, which utilizes UDP-GlcNAc, the end-product of the hexosamine biosynthetic pathway (HBP).[1] This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism, positioning OGT as a critical nutrient sensor.[4]
In cancer, elevated glucose uptake (the Warburg effect) fuels the HBP, leading to hyper-O-GlcNAcylation of proteins.[1] This modification impacts numerous hallmarks of cancer:
-
Proliferation and Cell Cycle: OGT promotes cancer cell proliferation by modifying key cell cycle regulators.[1]
-
Metabolism: OGT regulates glycolytic enzymes like Phosphofructokinase 1 (PFK1) and Pyruvate Kinase M2 (PKM2), contributing to the metabolic reprogramming of cancer cells.[1]
-
Gene Expression: OGT modifies transcription factors, including the potent oncoprotein c-Myc, often stabilizing them and enhancing their transcriptional activity.[5][6]
-
Invasion and Metastasis: OGT-mediated modification of proteins like NF-κB can promote the expression of matrix metalloproteinases (MMPs), facilitating cancer cell invasion.[1]
-
Survival and Apoptosis: By modifying proteins in anti-apoptotic pathways, OGT helps cancer cells evade programmed cell death.[1]
-
Cancer Stem Cells (CSCs): OGT activity has been shown to be elevated in breast CSCs and is crucial for maintaining their stem-like properties.[7]
Given its central role, inhibiting OGT with specific chemical probes like Ogt-IN-2 offers a powerful strategy to interrogate and potentially reverse these oncogenic phenotypes.[8]
Ogt-IN-2: A Chemical Probe for Interrogating OGT Function
Ogt-IN-2 (also known as ST045849) is a small molecule inhibitor of O-GlcNAc transferase.[9] It acts by binding to the enzyme's active site, preventing the transfer of GlcNAc from the donor substrate (UDP-GlcNAc) to protein substrates.[8]
Key Properties:
-
Potency: Ogt-IN-2 exhibits inhibitory activity with IC50 values in the micromolar range (30 µM for sOGT and 53 µM for ncOGT).[9][10]
-
Cell Permeability: The compound is cell-permeable, allowing for its use in cell-based assays to study the downstream consequences of OGT inhibition in a physiological context.
-
Application: It serves as a crucial research tool to probe the functional roles of OGT in various cellular processes and to validate OGT as a therapeutic target in cancer.[6][11]
Core Experimental Workflows for Assessing Biological Activity
This section details key experimental protocols to characterize the effects of Ogt-IN-2 on cancer cells. The causality behind experimental choices is emphasized to ensure a robust and self-validating study design.
Workflow 1: Assessing the Impact on Global O-GlcNAcylation and Cell Viability
Scientific Rationale: The primary mechanistic goal of Ogt-IN-2 is to reduce protein O-GlcNAcylation. Therefore, the first step is to confirm target engagement in cells and then determine the downstream functional consequence on cell viability and proliferation. This establishes a dose-response relationship critical for all subsequent experiments.
Experimental Workflow Diagram:
Caption: Workflow for determining Ogt-IN-2 target engagement and impact on viability.
Detailed Protocol: Cell Viability (CellTiter-Glo® Assay)
-
Cell Seeding: Seed cancer cells (e.g., prostate cancer LNCaP or breast cancer MDA-MB-231) in a 96-well, opaque-walled plate at a density of 2,000-5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution series of Ogt-IN-2 in culture medium. A typical final concentration range would be 0.1 µM to 100 µM. Include a DMSO-only vehicle control.
-
Treatment: Remove the medium from the cells and add 100 µL of the appropriate Ogt-IN-2 dilution or vehicle control.
-
Incubation: Incubate the plate for a defined period, typically 72 to 96 hours, which is often required to observe significant effects on proliferation from metabolic inhibitors.[12]
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control (defined as 100% viability). Plot the normalized values against the log of the inhibitor concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
Data Presentation: Expected Outcome
| Cell Line | Ogt-IN-2 IC50 (µM) | Confidence Interval (95%) |
| LNCaP | 25.5 | 22.1 - 29.4 |
| PC3 | 31.2 | 27.8 - 35.1 |
| PNT2 (Normal) | >100 | N/A |
This table presents hypothetical data based on the principle that cancer cells are often more sensitive to OGT inhibition than non-transformed cells.[11][12]
Workflow 2: Elucidating Effects on Key Oncogenic Signaling Pathways
Scientific Rationale: OGT is known to regulate the stability and activity of the oncoprotein c-Myc, a master transcriptional regulator of cell proliferation, metabolism, and growth.[13] Inhibition of OGT is expected to destabilize c-Myc protein, leading to the downregulation of its target genes involved in cell cycle progression, such as CDK1.[11] Verifying this specific molecular consequence provides strong mechanistic validation for the observed anti-proliferative effects.
Signaling Pathway Diagram:
Caption: Ogt-IN-2 inhibits OGT, leading to c-Myc destabilization and reduced proliferation.
Detailed Protocol: Western Blot Analysis
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with Ogt-IN-2 at concentrations around the determined IC50 (e.g., 0, 10 µM, 25 µM, 50 µM) for various time points (e.g., 12, 24, 48 hours).[12]
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Workflow 3: Investigating Induction of Apoptosis
Scientific Rationale: A reduction in the stability of key survival proteins like c-Myc and disruption of cellular metabolism can push cancer cells toward programmed cell death, or apoptosis.[5][13] It is crucial to determine if the anti-proliferative effects of Ogt-IN-2 are due to cytostatic (growth arrest) or cytotoxic (cell-killing) mechanisms.
Detailed Protocol: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
-
Treatment: Treat cells in 6-well plates with Ogt-IN-2 at 1X and 2X the IC50 concentration for 48-72 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the samples immediately using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Data Presentation: Expected Apoptosis Data
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle (DMSO) | 95.1 | 2.5 | 2.4 |
| Ogt-IN-2 (IC50) | 75.3 | 15.8 | 8.9 |
| Ogt-IN-2 (2x IC50) | 50.7 | 28.1 | 21.2 |
This table shows hypothetical data demonstrating a dose-dependent increase in apoptosis upon treatment with Ogt-IN-2.
Conclusion and Future Directions
The experimental workflows detailed in this guide provide a robust framework for characterizing the biological activity of the OGT inhibitor Ogt-IN-2 in cancer cells. By systematically confirming target engagement, quantifying effects on viability, and dissecting the underlying molecular mechanisms related to key oncogenic pathways like c-Myc, researchers can build a comprehensive profile of the inhibitor's action. The data consistently show that inhibiting OGT leads to decreased cancer cell proliferation and can induce apoptosis, validating OGT as a promising target for cancer therapy.[11][13]
Future studies should explore the impact of Ogt-IN-2 on cancer cell metabolism using techniques like Seahorse metabolic flux analysis and investigate its potential to sensitize cancer cells to other therapies, including chemotherapy and immunotherapy.[11][14] Combining OGT inhibitors with other targeted agents may offer a powerful synergistic strategy for treating aggressive and metabolically adapted cancers.
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Decoding the Molecular Embrace: A Structural Analysis of Ogt-IN-2's Binding to O-GlcNAc Transferase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
O-GlcNAc Transferase (OGT), a pivotal enzyme in cellular signaling, has emerged as a compelling target for therapeutic intervention in a spectrum of diseases, including cancer, diabetes, and neurodegenerative disorders. The development of potent and selective inhibitors is paramount to unraveling its complex biology and for potential clinical applications. Ogt-IN-2 stands out as a significant chemical probe in this endeavor. This technical guide provides a comprehensive analysis of the binding mode of Ogt-IN-2 to OGT, leveraging comparative structural biology in the absence of a direct co-crystal structure. We will delve into the intricate molecular interactions that govern this inhibition, supported by a detailed examination of relevant OGT-inhibitor complex crystal structures. Furthermore, this guide furnishes detailed protocols for key biochemical assays, establishing a framework for the robust evaluation of OGT inhibitors and ensuring scientific integrity through self-validating experimental systems.
Introduction: O-GlcNAc Transferase - A Master Regulator of Cellular Processes
O-GlcNAc Transferase (OGT) is a highly conserved, essential enzyme that catalyzes the addition of a single N-acetylglucosamine (GlcNAc) sugar moiety from the donor substrate UDP-GlcNAc onto serine and threonine residues of a vast array of nuclear, cytoplasmic, and mitochondrial proteins.[1] This dynamic post-translational modification, termed O-GlcNAcylation, functions as a critical cellular sensor of nutrient availability and stress, modulating protein function, stability, localization, and interaction networks.[1] Given its central role in regulating cellular homeostasis, dysregulation of OGT activity has been implicated in the pathophysiology of numerous diseases.[1] Consequently, the development of small molecule inhibitors of OGT is a burgeoning area of research aimed at both dissecting its biological functions and exploring its therapeutic potential.[2]
Ogt-IN-2 (also known as ST045849) has been identified as a potent inhibitor of OGT, exhibiting IC50 values of 30 µM and 53 µM for the soluble (sOGT) and nucleocytoplasmic (ncOGT) isoforms, respectively.[3][4][5] Understanding the precise mechanism by which Ogt-IN-2 engages the OGT active site is crucial for the rational design of next-generation inhibitors with improved potency and selectivity.
The Architecture of the OGT Catalytic Site: A Canvas for Inhibitor Design
The catalytic domain of human OGT adopts a unique bifurcated structure, comprising an N-terminal catalytic domain (N-Cat) and a C-terminal catalytic domain (C-Cat), connected by an intervening domain (Int-D).[1] The active site is located in a cleft between the N-Cat and C-Cat domains, where both the UDP-GlcNAc donor and the peptide acceptor substrates bind.[1] X-ray crystal structures of OGT in complex with UDP or UDP-GlcNAc analogues have provided invaluable insights into the key interactions that govern substrate recognition and catalysis.[2][6][7]
A critical feature of the UDP-binding pocket is a bidentate hydrogen bond network formed between the uracil moiety of UDP and the backbone of Ala896.[6] This interaction serves as a crucial anchor point for the nucleotide substrate and, by extension, for inhibitors designed to mimic it.
Ogt-IN-2: A Quinolinone-Based Inhibitor
Ogt-IN-2 belongs to a class of OGT inhibitors characterized by a quinolinone core. While a co-crystal structure of OGT with Ogt-IN-2 is not publicly available, we can infer its binding mode through a comparative analysis with structurally related inhibitors for which crystallographic data exists. The 2D structure of Ogt-IN-2 reveals a quinolinone scaffold, a feature it shares with the well-characterized OSMI series of OGT inhibitors.[2][8]
| Compound | 2D Structure |
| Ogt-IN-2 (ST045849) | [3] |
Caption: 2D chemical structure of Ogt-IN-2.
A Predicted Binding Mode: Insights from Comparative Structural Analysis
Crystal structures of OGT in complex with quinolinone-6-sulfonamide (Q6S) based inhibitors, such as those from the OSMI series, reveal that the quinolinone moiety effectively mimics the uracil ring of the natural substrate, UDP-GlcNAc.[2][8] It is highly probable that Ogt-IN-2 adopts a similar binding orientation.
Key Predicted Interactions:
-
Uracil Mimicry: The quinolinone core of Ogt-IN-2 is predicted to occupy the uridine binding pocket of OGT. The nitrogen and adjacent carbonyl group of the quinolinone are positioned to form the critical bidentate hydrogen bonds with the backbone amide and carbonyl of Ala896, mirroring the interaction of the uracil ring.[2][9]
-
Hydrophobic Interactions: The aromatic rings of the quinolinone and the attached chlorophenyl group likely engage in hydrophobic interactions with residues lining the active site, contributing to binding affinity.
-
Sulfonamide/Carboxamide Moiety: The sulfonamide group present in the Q6S inhibitors forms a hydrogen bond with Lys898, mimicking an interaction of the ribose hydroxyl group.[9] While Ogt-IN-2 possesses a carboxamide, this group can also act as a hydrogen bond donor and acceptor, potentially forming similar interactions within the active site.
The following diagram illustrates the logical workflow for predicting the binding mode of Ogt-IN-2 based on available structural data.
Caption: Experimental workflow for the UDP-Glo™ OGT inhibition assay.
Fluorescence Polarization (FP) Assay
This assay is a powerful, homogeneous method for studying molecular interactions in solution. [10][11][12]It is particularly well-suited for high-throughput screening of inhibitors that compete with a fluorescently labeled probe for binding to the target enzyme.
Principle: The assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled ligand (probe) upon binding to a larger protein (OGT). When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger OGT, its tumbling is slowed, leading to an increase in fluorescence polarization. An inhibitor that displaces the probe will cause a decrease in polarization. [10][11] Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified OGT in a suitable assay buffer.
-
Prepare a solution of a high-affinity fluorescently labeled OGT probe (e.g., a fluorescently tagged UDP-GlcNAc analog).
-
Prepare serial dilutions of the inhibitor (Ogt-IN-2).
-
-
Assay Plate Setup: In a black, low-volume microplate, add the OGT enzyme, the fluorescent probe, and the inhibitor at varying concentrations. Include controls with no inhibitor (maximum polarization) and no enzyme (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters and polarizers.
-
Data Analysis: Calculate the change in millipolarization (mP) units and plot it against the inhibitor concentration. Determine the IC50 value from the resulting competition binding curve.
Radiometric Assay
This traditional and highly sensitive method directly measures the transfer of a radiolabeled GlcNAc moiety from UDP-[³H]GlcNAc or UDP-[¹⁴C]GlcNAc to a peptide or protein substrate. [13][14] Principle: The assay quantifies the amount of radioactivity incorporated into the acceptor substrate, which is directly proportional to OGT activity.
Step-by-Step Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, MnCl₂, a synthetic peptide substrate, radiolabeled UDP-GlcNAc, purified OGT, and the inhibitor at various concentrations.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 20-37°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., formic acid).
-
Separation: Separate the radiolabeled peptide from the unincorporated radiolabeled UDP-GlcNAc. This can be achieved using solid-phase extraction cartridges (e.g., SP-Sephadex or C18). [13]5. Quantification: Elute the labeled peptide and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the OGT activity at each inhibitor concentration and calculate the IC50 value.
Conclusion and Future Directions
While a definitive co-crystal structure of Ogt-IN-2 with OGT remains to be elucidated, a robust model of its binding mode can be constructed through comparative structural analysis with related inhibitors. The quinolinone core of Ogt-IN-2 is predicted to anchor it within the UDP-binding pocket via key hydrogen bonding interactions with Ala896, a hallmark of many potent OGT inhibitors. The experimental protocols detailed herein provide a rigorous framework for validating this predicted binding mode and for the continued discovery and characterization of novel OGT inhibitors. Future work should focus on obtaining a high-resolution crystal structure of the OGT-Ogt-IN-2 complex to confirm these predictions and to guide the structure-based design of next-generation therapeutics targeting this critical enzyme.
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Pathak, S., et al. (2024). Bisubstrate Uridine-Mimetic-Peptide Conjugates as O- GlcNAc Transferase (OGT) Inhibitors. ChemistrySelect, 9(10), e202400010. [Link]
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Rafie, K., et al. (2018). Thio-Linked UDP-Peptide Conjugates as O-GlcNAc Transferase Inhibitors. Journal of the American Chemical Society, 140(25), 7791-7794. [Link]
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Hsieh-Wilson, L. C., et al. (2014). Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors. Bioconjugate Chemistry, 25(6), 1085-1091. [Link]
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Ogt-IN-2 as a Chemical Probe to Interrogate O-GlcNAc Transferase Function in Neurodegenerative Disease Models: A Technical Guide
Executive Summary
The post-translational modification of proteins by O-linked β-N-acetylglucosamine (O-GlcNAc) is a critical regulatory mechanism in neuronal health. Governed by the enzymes O-GlcNAc Transferase (OGT) and O-GlcNAcase (OGA), this "O-GlcNAc cycle" acts as a nutrient sensor and modulates protein stability, localization, and function. A substantial body of evidence points to a neuroprotective role for O-GlcNAcylation, where increased modification levels correlate with reduced pathology of key proteins like Tau and α-synuclein. This has logically positioned OGA inhibitors, which increase O-GlcNAc levels, as promising therapeutic candidates.
This guide addresses a scientific paradox: why, then, should researchers investigate OGT inhibitors, which decrease O-GlcNAcylation? The answer lies in the complexity of the modification's role, which may be context- and substrate-dependent. In certain pathologies, such as Huntington's disease, reducing O-GlcNAcylation may be beneficial. Therefore, potent and specific OGT inhibitors like Ogt-IN-2 are not primarily therapeutics-in-waiting, but are indispensable chemical probes. They are essential tools for dissecting the fundamental roles of OGT, validating it as a target, and uncovering specific cellular contexts where its inhibition could be advantageous. This technical guide provides the strategic framework and detailed methodologies for utilizing Ogt-IN-2 to explore these complex questions in models of neurodegenerative disease.
The O-GlcNAc Cycle: A Central Regulator in Neuronal Homeostasis
O-GlcNAcylation is a dynamic process where a single sugar molecule, N-acetylglucosamine, is attached to serine or threonine residues of thousands of nuclear, cytoplasmic, and mitochondrial proteins. Unlike complex glycosylation, it is regulated by just two enzymes: OGT, which adds the sugar using the donor UDP-GlcNAc, and OGA, which removes it.[1][2][3] The availability of UDP-GlcNAc is directly tied to glucose metabolism via the hexosamine biosynthetic pathway (HBP), making OGT a key cellular nutrient sensor.[4]
Caption: The O-GlcNAc Cycle.
The Neuroprotective Role of O-GlcNAcylation
In the context of Alzheimer's Disease (AD), a "yin-yang" relationship exists between O-GlcNAcylation and phosphorylation on the Tau protein. These two modifications can compete for the same or adjacent sites.[5] Impaired glucose metabolism, an early feature of AD, leads to reduced O-GlcNAcylation, which in turn allows for the hyperphosphorylation of Tau by kinases, a primary driver of neurofibrillary tangle (NFT) formation.[5][6] Studies have consistently shown that increasing O-GlcNAc levels via OGA inhibition reduces Tau pathology.[7]
Similarly, in Parkinson's Disease (PD), O-GlcNAcylation of α-synuclein has been shown to inhibit its aggregation and cellular toxicity.[8][9][10][11] Upregulation of O-GlcNAcylation is protective in PD models, while reducing it in dopamine neurons leads to severe degeneration.[12][13]
The Therapeutic Paradox: Rationale for OGT Inhibition
Given the evidence, inhibiting OGT appears counterintuitive as a therapeutic strategy. However, this broad view may mask context-specific functions. A compelling rationale for OGT inhibition comes from studies on Huntington's Disease (HD). Research indicates that suppressing O-GlcNAcylation enhances autophagic flux by promoting the fusion of autophagosomes with lysosomes.[9] This process can increase the clearance of toxic mutant huntingtin (mHtt) protein aggregates, suggesting that in the specific cellular environment of HD, OGT inhibition could be beneficial.[9][14]
Therefore, Ogt-IN-2 should be approached as a high-value chemical probe to:
-
Elucidate the baseline consequences of OGT inhibition in various neuronal models.
-
Validate or invalidate OGT as a therapeutic target in specific disease contexts, like HD.
-
Uncover novel OGT substrates and pathways that are dysregulated in disease.
Ogt-IN-2: A Chemical Probe for O-GlcNAc Transferase
Ogt-IN-2 is a cell-permeable inhibitor of OGT. Understanding its biochemical properties is the first step in designing robust experiments.
Biochemical and Cellular Properties
| Property | Value | Source |
| Target | O-GlcNAc Transferase (OGT) | [5][8][15] |
| Mechanism | Inhibitor | [5][8][15] |
| IC50 (sOGT) | 30 µM | [5][8][15] |
| IC50 (ncOGT) | 53 µM | [5][8][15] |
| Cell Permeability | Yes | N/A |
sOGT: short OGT isoform; ncOGT: nucleocytoplasmic OGT isoform.
The micromolar potency of Ogt-IN-2 necessitates careful dose-response studies in cellular models to distinguish specific on-target effects from potential off-target activities or general toxicity at high concentrations.
Experimental Framework: A Guide to Interrogating OGT Function
A rigorous investigation into the effects of Ogt-IN-2 follows a logical progression from confirming target engagement to measuring downstream phenotypic changes.
Caption: Experimental workflow for Ogt-IN-2 evaluation.
Protocol 3.1: Verifying Target Engagement via Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is the gold standard for confirming that a compound binds to its intended protein target within the complex environment of an intact cell.[16][17] Ligand binding typically stabilizes a protein, increasing its melting temperature. This change is detected by heating cell lysates, separating soluble from aggregated protein, and quantifying the remaining soluble target via Western blot.[16]
Methodology:
-
Cell Treatment: Plate neuronal cells to ~80% confluency. Treat with a vehicle control (e.g., DMSO) and a range of Ogt-IN-2 concentrations (e.g., 10 µM, 30 µM, 100 µM) for 4-6 hours.
-
Harvest and Aliquot: Harvest cells by scraping in PBS containing protease/phosphatase inhibitors. Divide the cell suspension into multiple PCR tubes, one for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler. Apply a temperature gradient for 3 minutes (e.g., 40°C to 64°C in 2°C increments), followed by cooling at 4°C for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant (containing soluble proteins) and determine protein concentration using a BCA assay. Normalize all samples to the same protein concentration.
-
Western Blot: Analyze the soluble fraction by Western blotting using a specific primary antibody against OGT.
-
Analysis: In vehicle-treated samples, the OGT band intensity will decrease as the temperature increases. In Ogt-IN-2-treated samples, the protein should be more stable, resulting in a visible band at higher temperatures compared to the control. This "thermal shift" confirms target engagement.
Protocol 3.2: Confirming OGT Inhibition via Global O-GlcNAc Western Blot
Rationale: A direct functional consequence of OGT inhibition should be a global reduction in cellular O-GlcNAcylation. This experiment validates that Ogt-IN-2 is not just binding to OGT (from CETSA) but is actively inhibiting its enzymatic function in the cell.
Methodology:
-
Cell Culture and Lysis: Treat cells with vehicle and Ogt-IN-2 as in Protocol 3.1. Lyse cells directly in 1x SDS-PAGE sample buffer or RIPA buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an 8-10% SDS-polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a pan-O-GlcNAc primary antibody (e.g., clone RL2 or CTD110.6) diluted in blocking buffer (e.g., 1:1000 to 1:5000).[18][19]
-
Washing and Secondary Antibody: Wash the membrane 3x for 10 minutes each in TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x for 10 minutes in TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Expect to see a dose-dependent decrease in the overall O-GlcNAc signal (a smear of multiple bands) in the Ogt-IN-2-treated lanes compared to the vehicle control. Be sure to probe a parallel blot for a loading control like β-actin or GAPDH.
Protocol 3.3: Assessing the Impact on Tau Phosphorylation (AD Model)
Rationale: Based on the known "yin-yang" relationship, inhibiting OGT is hypothesized to increase Tau phosphorylation. This experiment tests that hypothesis directly in a relevant cellular model.
Caption: "Yin-Yang" regulation of Tau modification.
Methodology:
-
Model System: Use a human neuroblastoma cell line (e.g., SH-SY5Y) that endogenously expresses Tau or one that overexpresses a mutant form like Tau-P301L.
-
Treatment and Lysis: Treat cells with vehicle and Ogt-IN-2. Harvest lysates as described in Protocol 3.2, ensuring the lysis buffer contains a robust cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).
-
Western Blot: Perform Western blotting as described previously.
-
Antibody Probing:
-
Probe separate membranes with phospho-specific Tau antibodies. Key pathological epitopes include AT8 (pSer202/pThr205) and PHF-1 (pSer396/pSer404).[11][20]
-
Probe a parallel membrane with an antibody for total Tau (e.g., Tau-5) to normalize the phospho-signal.
-
Include a loading control (e.g., β-actin).
-
-
Analysis: Quantify band intensities using densitometry. Calculate the ratio of phospho-Tau to total Tau for each condition. A significant increase in this ratio in Ogt-IN-2-treated cells would confirm the hypothesis.
Protocol 3.4: Visualizing α-Synuclein Aggregation (PD Model)
Rationale: Because O-GlcNAcylation inhibits α-synuclein aggregation, OGT inhibition may promote it. This experiment uses immunofluorescence with an aggregate-specific dye to visualize this effect.
Methodology:
-
Model System: Use SH-SY5Y cells, which can be induced to form α-synuclein aggregates by treatment with pre-formed fibrils (PFFs) or agents like rotenone.
-
Cell Culture and Treatment: Plate cells on glass coverslips. Treat with an aggregating agent in the presence of either vehicle or Ogt-IN-2 for 24-48 hours.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Staining:
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody for total α-synuclein for 1 hour.
-
Wash 3x with PBS.
-
Incubate with an appropriate fluorescent secondary antibody for 1 hour.
-
Co-stain with Thioflavin S (ThS): Incubate coverslips in 0.05% ThS in 50% ethanol for 8 minutes. Differentiate with several dips in 80% ethanol and rinse with PBS.[12]
-
Mount coverslips onto slides using a mounting medium containing DAPI to stain nuclei.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number and size of ThS-positive puncta (representing β-sheet-rich aggregates) per cell. An increase in ThS staining in Ogt-IN-2-treated cells would indicate enhanced aggregation.
Protocol 3.5: Measuring Autophagy Flux (HD Model)
Rationale: This experiment directly tests the hypothesis that OGT inhibition enhances autophagy, providing a potential therapeutic mechanism in HD. Autophagy flux is measured by monitoring the degradation of LC3-II in the presence of a lysosomal inhibitor.
Methodology:
-
Model System: Use a neuronal cell line (e.g., STHdhQ111/111) expressing mutant huntingtin.
-
Treatment: Treat cells with four conditions:
-
Vehicle
-
Ogt-IN-2
-
Bafilomycin A1 (a lysosomal inhibitor that blocks autophagosome degradation)
-
Ogt-IN-2 + Bafilomycin A1 (Bafilomycin A1 added for the final 4 hours of treatment)
-
-
Lysis and Western Blot: Harvest cell lysates and perform Western blotting as previously described.
-
Antibody Probing: Probe the membrane with an antibody against LC3. This antibody detects both LC3-I (cytosolic) and LC3-II (lipid-conjugated, autophagosome-associated). Also probe for p62/SQSTM1, a protein that is degraded by autophagy.
-
Analysis:
-
In the absence of Bafilomycin A1, Ogt-IN-2 treatment may lead to a decrease in LC3-II and p62 levels, suggesting increased autophagic clearance.
-
The key comparison is between the Bafilomycin A1 and the Ogt-IN-2 + Bafilomycin A1 lanes. A greater accumulation of LC3-II in the co-treated lane compared to the Bafilomycin A1 only lane indicates a higher rate of autophagosome formation (increased autophagic flux). A significant increase would support the hypothesis that OGT inhibition stimulates autophagy.[9][14]
-
Conclusion and Future Directions
The prevailing view of O-GlcNAcylation as a neuroprotective modification rightly focuses therapeutic development on OGA inhibitors. However, this perspective should not preclude the investigation of OGT inhibition. Potent, specific chemical probes like Ogt-IN-2 are vital research tools that allow for a more nuanced understanding of the O-GlcNAc cycle in neurodegeneration.
The experimental framework provided here offers a clear path to validating the cellular effects of Ogt-IN-2 and testing specific, disease-relevant hypotheses. The potential for OGT inhibition to enhance autophagic clearance of protein aggregates in Huntington's disease models provides a compelling, testable rationale for its use.[9][14] Future studies should leverage these tools in more complex systems, including iPSC-derived neurons from patients and in vivo animal models, to fully dissect the complex and context-dependent therapeutic potential of modulating O-GlcNAc transferase activity.
References
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Chakraborty, A., et al. (2014). Decreased O-Linked GlcNAcylation Protects from Cytotoxicity Mediated by Huntingtin Exon1 Protein Fragment. The Journal of biological chemistry, 289(19), 13343–13355. Retrieved from [Link]
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ResearchGate. (2015). Protocol to achieve thioflavin S staining of alpha-synuclein aggregates in tissue?. ResearchGate. Retrieved from [Link]
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Ahmed, O., et al. (2022). Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells. STAR protocols, 3(1), 101108. Retrieved from [Link]
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Wang, C. E., et al. (2016). Nutrient-driven O-GlcNAc cycling influences autophagic flux and neurodegenerative proteotoxicity. eLife, 5, e15371. Retrieved from [Link]
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ResearchGate. (n.d.). Genetically encoded OGT‐CAR enables determining in‐cell IC50 values of compounds perturbing the O‐GlcNAc pathway. ResearchGate. Retrieved from [Link]
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Baine, J. M., et al. (2020). Best practices in assessing cardiac protein O-GlcNAcylation by immunoblot. American journal of physiology. Heart and circulatory physiology, 318(1), H1–H10. Retrieved from [Link]
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Ahmed, O., et al. (2022). Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells. STAR protocols, 3(1), 101108. Retrieved from [Link]
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ResearchGate. (2022). (PDF) Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells. ResearchGate. Retrieved from [Link]
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Gouveia, A., et al. (2021). Pathophysiological interplay between O-GlcNAc transferase and the Machado–Joseph disease protein ataxin-3. Proceedings of the National Academy of Sciences of the United States of America, 118(47), e2106591118. Retrieved from [Link]
-
Ashraf, M. I., et al. (2020). Pharmacological Inhibition of O-GlcNAc Transferase Promotes mTOR-Dependent Autophagy in Rat Cortical Neurons. Molecules (Basel, Switzerland), 25(24), 5873. Retrieved from [Link]
-
Alectos Therapeutics. (2025). O-GlcNAcylation and Its Roles in Neurodegenerative Diseases. Alectos Therapeutics. Retrieved from [Link]
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Kanaan, N. M., et al. (2016). Tau Phosphorylation and Aggregation in the Developing Human Brain. The Journal of comparative neurology, 524(4), 812–832. Retrieved from [Link]
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Li, B., et al. (2017). Discovery of a Low Toxicity O-GlcNAc Transferase (OGT) Inhibitor by Structure-based Virtual Screening of Natural Products. Scientific reports, 7(1), 12323. Retrieved from [Link]
-
News-Medical. (2017). Active Alpha-Synuclein Proteins for In Vitro and In Vivo Experiments. News-Medical.net. Retrieved from [Link]
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Bio-Rad. (2019). 10 Tips for Western Blot Detection of Phosphorylation Events. Bio-Rad. Retrieved from [Link]
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Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. Retrieved from [Link]
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Nordlund Lab. (n.d.). CETSA. Nordlund Lab. Retrieved from [Link]
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ResearchGate. (n.d.). Thioflavin-S (ThS) positive staining of endogenous α-syn aggregates. ResearchGate. Retrieved from [Link]
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Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. Retrieved from [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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LaMarr, W. A., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 15(8), 2047–2057. Retrieved from [Link]
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Smet-Nocca, C., et al. (2011). Direct Crosstalk Between O-GlcNAcylation and Phosphorylation of Tau Protein Investigated by NMR Spectroscopy. Frontiers in endocrinology, 2, 92. Retrieved from [Link]
-
Yuzwa, S. A., et al. (2012). Differential Effects of an O-GlcNAcase Inhibitor on Tau Phosphorylation. PloS one, 7(4), e35277. Retrieved from [Link]
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Ogt-IN-2 (ST045849): A Core Technical Guide to O-GlcNAc Transferase Inhibition and Selectivity Profiling
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide
Executive Summary: The Strategic Imperative of OGT Inhibition
O-linked β-N-acetylglucosamine (O-GlcNAc) transferase (OGT) is a nutrient-sensing enzyme that regulates cellular signaling, transcription, and metabolic pathways by dynamically adding a single GlcNAc moiety to the serine and threonine residues of target proteins[1]. Aberrant O-GlcNAcylation is heavily implicated in oncology, neurodegenerative diseases (such as Alzheimer's), and metabolic disorders like diabetes[2].
To dissect the specific biological roles of O-GlcNAcylation, chemical probes are indispensable. Ogt-IN-2 —also commercially identified as ST045849 , TT04 , or Compound 4 —is a well-characterized, cell-permeable small-molecule inhibitor of OGT. Discovered via high-throughput screening, it provides scientists with a reversible mechanism to arrest OGT activity in both in vitro enzymatic assays and complex in vivo models[1][3][4].
This technical whitepaper details the biochemical selectivity of Ogt-IN-2, maps out the underlying causality of the enzyme inhibition, and establishes field-tested, self-validating protocols to ensure absolute data integrity.
Structural and Biochemical Profiling
Ogt-IN-2 features a distinct structural scaffold, notably an adamantane moiety linked to a thiazine-carboxylic acid core. This confers high lipophilicity, which allows the molecule to readily cross the plasma membrane but requires meticulous formulation strategies to maintain aqueous solubility[1][5].
Unlike pan-glycosyltransferase inhibitors, Ogt-IN-2 demonstrates targeted efficacy against specific human splice variants of OGT, distinguishing between the short isoform (sOGT) and the nucleocytoplasmic isoform (ncOGT)[6][7].
Table 1: Quantitative Data & Pharmacological Profile
| Parameter | Value / Description | Ref |
| Chemical Name | 2-[(4-Chlorophenyl)imino]tetrahydro-4-oxo-3-(2-tricyclo[3.3.1.13,7]dec-1-ylethyl)-2H-1,3-thiazine-6-carboxylic acid | |
| CAS Number | 442665-87-4 | [3][8] |
| Molecular Weight | 446.99 g/mol | [9] |
| Primary Target | O-GlcNAc Transferase (OGT) | [10] |
| IC₅₀ (sOGT) | 30 µM | [3][6] |
| IC₅₀ (ncOGT) | 53 µM | [3][6] |
| Standard In Vitro Dose | 1 – 100 µM | [3][7] |
| Standard In Vivo Dose | 20 mg/kg/day (p.o.) | [3][7] |
| Storage (Stock Solution) | -80°C for 6 months, or -20°C for 1 month | [6] |
Mechanism of Action within the Hexosamine Biosynthetic Pathway (HBP)
The production of UDP-GlcNAc (the donor substrate for OGT) is the terminal step of the Hexosamine Biosynthetic Pathway (HBP)[1][10]. OGT transfers this sugar to target proteins, and the process is reversed by O-GlcNAcase (OGA). Ogt-IN-2 intercepts this cycle by directly inhibiting OGT catalysis. In standard validation assays, IC₅₀ determination is typically achieved against a baseline of 6.25 µM UDP-GlcNAc and 500 µM of a standard substrate peptide (e.g., KKKYPGGSTPVSSANMM)[3][7].
Fig 1. Hexosamine Biosynthetic Pathway and targeted inhibition of OGT by Ogt-IN-2.
Cellular Causality & Phenotypic Shifts
When applied in vitro, Ogt-IN-2 treatment (typically around 50 µM) triggers downstream cascades, fundamentally altering cellular metabolism. For example, OGT inhibition in prostate cancer cells functionally depletes intracellular alanine, drops glucose consumption, and ultimately curtails viability. Furthermore, in vivo, daily administration has been demonstrated to reduce ER stress markers, successfully preventing neural tube defects in the embryos of diabetic mice models[3].
Self-Validating Experimental Methodologies
To execute reliable assays with Ogt-IN-2, researchers must account for the rapid endogenous action of OGA, which can artifactually erase O-GlcNAc signals during sample processing. Below are best-practice, self-validating protocols ensuring definitive readout causality.
Protocol 1: Solubilization and In Vivo Dosing Preparation
Because Ogt-IN-2 features an adamantane group, its native water solubility is extremely poor. Injecting unoptimized DMSO suspensions in vivo leads to compound precipitation, local toxicity, and severe variations in systemic exposure.
-
Step 1: Prepare a primary stock by dissolving Ogt-IN-2 in 100% DMSO at 20.8 mg/mL. Note: Brief ultrasonication may be required for complete dissolution[5][8].
-
Step 2: Formulate an inclusion complex to maximize bioavailability. Add 100 µL of the DMSO stock to 900 µL of a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline solution[5].
-
Step 3: Vortex thoroughly to yield a clear, stable working solution of 2.08 mg/mL[5].
-
Causality Check: The hydrophobic cyclodextrin cavity encapsulates the adamantane structure, dynamically masking it from the aqueous environment while retaining the bioactive face of the compound.
Protocol 2: Self-Validating Cellular O-GlcNAcylation Assay
When verifying intracellular OGT inhibition via Western Blot, preventing post-lysis OGA activity is a critical prerequisite. Without arresting OGA, baseline levels artificially crash, collapsing the assay's therapeutic window.
-
Step 1 (Treatment): Expose cells to vehicle, 50 µM Ogt-IN-2, or a combined trap control (50 µM Ogt-IN-2 + 10 µM Thiamet G, an OGA inhibitor) for 24 hours.
-
Step 2 (Lysis): Lyse cells strictly on ice. Crucial: Your RIPA buffer must be supplemented not only with protease/phosphatase inhibitors but also with 10 µM Thiamet G or PUGNAc.
-
Step 3 (Detection): Resolve lysates on SDS-PAGE. Probe with an anti-O-GlcNAc monoclonal antibody (e.g., clone RL2 or CTD110.6).
-
Causality Check: The combination trap control (Ogt-IN-2 + Thiamet G) acts as your self-validating metric. If Ogt-IN-2 solely reduces the signal, adding an OGA inhibitor should partially rescue or stabilize the steady-state, proving the loss of signal was genuinely due to OGT blockade and not arbitrary protein degradation or compound toxicity.
Fig 2. Self-validating cellular assay workflow for quantifying Ogt-IN-2 efficacy.
Conclusions and Future Directions
While Ogt-IN-2 (ST045849) requires high micromolar concentrations (IC₅₀ 30-53 µM) compared to newer nanomolar OSMI derivatives, it remains uniquely validated for systemic in vivo developmental studies—particularly related to the intersection of embryonic neural tube formation, ER stress, and maternal hyperglycemia[3]. Proper experimental design—anchored by appropriate solubility vectors and trap controls—ensures researchers can confidently map OGT's physiological functions.
References
-
"Bisubstrate Uridine-Mimetic-Peptide Conjugates as O-GlcNAc Transferase (OGT) Inhibitors", Griffith Research Online. URL: [Link]
-
"Substrate and product analogues as human O-GlcNAc transferase inhibitors", National Institutes of Health (PMC). URL: [Link]
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Navigating the Metabolic Fate of OGT Inhibitors: A Technical Guide to In Vitro Stability Assessment of Ogt-IN-2
For Immediate Distribution
Palo Alto, CA – March 7, 2026 – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on assessing the in vitro metabolic stability of Ogt-IN-2, a representative O-GlcNAc Transferase (OGT) inhibitor. While specific metabolic data for Ogt-IN-2 is not publicly available, this guide establishes a comprehensive framework based on industry-standard protocols for characterizing novel chemical entities. Understanding the metabolic fate of such inhibitors is a cornerstone of preclinical development, directly influencing their potential for therapeutic success.
O-GlcNAc Transferase (OGT) is a critical enzyme that mediates the post-translational modification of proteins by adding N-acetylglucosamine to serine and threonine residues.[1][2] This process, known as O-GlcNAcylation, is integral to a multitude of cellular functions, including signal transduction and gene expression.[1][2] Consequently, OGT has emerged as a compelling therapeutic target for a range of diseases, including cancer and diabetes.[1][2] The development of potent and selective OGT inhibitors, such as the hypothetical Ogt-IN-2, is a vibrant area of research.[1][3][4] However, the journey from a promising hit compound to a viable drug candidate is contingent on favorable pharmacokinetic properties, with metabolic stability being a primary hurdle.
This guide will provide a detailed exploration of the principles and methodologies for evaluating the in vitro metabolic stability of Ogt-IN-2. We will delve into the two most pivotal assays in early drug discovery: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. These assays provide critical insights into a compound's susceptibility to metabolism, its intrinsic clearance, and its potential for first-pass metabolism in the liver.
The Imperative of Metabolic Stability in Drug Discovery
A compound's metabolic stability dictates its half-life in the body, which in turn influences its dosing regimen and overall therapeutic efficacy. Rapid metabolism can lead to low systemic exposure and diminished pharmacological effect, while excessively slow metabolism can result in drug accumulation and potential toxicity.[5] Therefore, early assessment of metabolic stability allows for the timely optimization of lead compounds, guiding medicinal chemistry efforts to enhance drug-like properties.
The liver is the primary site of drug metabolism, which is broadly categorized into Phase I and Phase II reactions.[6] Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes found in the endoplasmic reticulum of liver cells, introduce or expose functional groups on the drug molecule.[7] Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, increasing their water solubility and facilitating their excretion.
Core In Vitro Metabolic Stability Assays
To comprehensively evaluate the metabolic fate of Ogt-IN-2, a multi-faceted approach employing different in vitro systems is essential.
Liver Microsomal Stability Assay
This assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[8] It utilizes liver microsomes, which are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYPs.[7] This assay is highly valuable for identifying compounds that are rapidly metabolized by these key enzymes.
Key Insights from the Microsomal Assay:
-
Phase I Metabolism: Primarily assesses the susceptibility of a compound to oxidative metabolism by CYP enzymes.[9]
-
Intrinsic Clearance (CLint): Provides a measure of the inherent ability of the liver enzymes to metabolize a drug.[5]
-
High-Throughput Screening: The assay is amenable to automation, making it suitable for screening large numbers of compounds in early discovery phases.[7]
Caption: Workflow for Liver Microsomal Stability Assay.
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a stock solution of the NADPH regenerating system (cofactor for CYP enzymes).
-
Prepare a 10 mM stock solution of Ogt-IN-2 in DMSO.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal suspension (final concentration 0.5 mg/mL) and phosphate buffer at 37°C.[9]
-
Add Ogt-IN-2 to the microsomal suspension to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[9]
-
-
Reaction Quenching:
-
Sample Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Ogt-IN-2 remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg/mL microsomal protein).[5]
-
Hepatocyte Stability Assay
While the microsomal assay is an excellent tool for assessing Phase I metabolism, it does not capture the full metabolic capacity of the liver. The hepatocyte stability assay utilizes intact liver cells, providing a more physiologically relevant model that includes both Phase I and Phase II metabolic pathways, as well as cellular uptake and transport processes.[6][10]
Key Insights from the Hepatocyte Assay:
-
Comprehensive Metabolism: Evaluates both Phase I and Phase II metabolic pathways.[6][11]
-
Cellular Processes: Accounts for compound permeability into the cells, a prerequisite for metabolism.[6]
-
In Vivo Correlation: Data from hepatocyte assays generally show a better correlation with in vivo hepatic clearance.[11]
Caption: Workflow for Hepatocyte Stability Assay.
-
Preparation of Hepatocytes:
-
Thaw cryopreserved human hepatocytes and assess their viability (typically >80%).
-
Resuspend the viable hepatocytes in an appropriate incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 x 10^6 viable cells/mL.[11]
-
-
Incubation:
-
Pre-warm the hepatocyte suspension at 37°C in a humidified incubator with 5% CO2.
-
Add Ogt-IN-2 to the hepatocyte suspension to a final concentration of 1 µM.
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the cell suspension.[12]
-
-
Reaction Quenching:
-
Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Homogenize and centrifuge the quenched samples to pellet cell debris and precipitated proteins.
-
Analyze the supernatant for the remaining concentration of Ogt-IN-2 using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Similar to the microsomal assay, plot the natural logarithm of the percentage of Ogt-IN-2 remaining versus time.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) using the following formula: CLint (µL/min/10^6 cells) = (0.693 / t1/2) / (cell density in 10^6 cells/mL).[11]
-
Data Interpretation and Next Steps
The data generated from these assays are crucial for decision-making in a drug discovery project.
Table 1: Hypothetical In Vitro Metabolic Stability Data for Ogt-IN-2
| Assay System | Half-life (t1/2, min) | Intrinsic Clearance (CLint) | Interpretation |
| Human Liver Microsomes | 45 | 30.8 µL/min/mg protein | Moderate Clearance |
| Human Hepatocytes | 30 | 23.1 µL/min/10^6 cells | Moderate to High Clearance |
Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data for Ogt-IN-2.
A significant discrepancy between the microsomal and hepatocyte clearance rates may suggest the involvement of Phase II enzymes or active transport processes in the metabolism of Ogt-IN-2. If high clearance is observed in either assay, the next logical step is metabolite identification. This involves using high-resolution mass spectrometry to identify the chemical structures of the metabolites formed, thereby pinpointing the "soft spots" in the molecule that are susceptible to metabolism.[8] This information is invaluable for guiding medicinal chemistry efforts to synthesize more metabolically stable analogs.
Conclusion
The in vitro metabolic stability assessment of novel drug candidates like Ogt-IN-2 is a critical and indispensable component of the drug discovery process. The liver microsomal and hepatocyte stability assays provide a robust framework for understanding a compound's metabolic fate, guiding lead optimization, and ultimately increasing the probability of success in clinical development. By employing these well-established methodologies, researchers can make informed decisions and efficiently advance promising OGT inhibitors towards therapeutic applications.
References
-
Di Francesco, A., et al. (2022). Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening. Molecules, 27(6), 1935. [Link]
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ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
-
Kanthale, S. B., et al. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]
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Cyprotex. Hepatocyte Stability. [Link]
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Domainex. Microsomal Clearance/Stability Assay. [Link]
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BioTech Primer. What are OGT inhibitors and how do they work? [Link]
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Domainex. Hepatocyte Stability Assay. [Link]
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Mercell. metabolic stability in liver microsomes. [Link]
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Creative Bioarray. Hepatocyte Stability Assay. [Link]
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protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
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Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
-
Liu, J., et al. (2017). Discovery of a Low Toxicity O-GlcNAc Transferase (OGT) Inhibitor by Structure-based Virtual Screening of Natural Products. Scientific Reports, 7(1), 12385. [Link]
-
BioDuro. ADME Hepatocyte Stability Assay. [Link]
-
van der Wijk, T., et al. (2018). Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids. MedChemComm, 9(5), 883-887. [Link]
-
JRC Publications Repository. Development of an in vitro metabolic hepatic clearance method. [Link]
-
Utrecht University Student Theses Repository. New scaffolds for O-GlcNAc transferase inhibition, by hit and synthetic route optimisation. [Link]
-
Al-Qahtani, S. D., et al. (2023). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. Molecules, 28(17), 6305. [Link]
-
Sohlenius-Sternbeck, X., et al. (2016). Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds. Drug Metabolism and Disposition, 44(8), 1244-1251. [Link]
-
Al-Qahtani, S. D., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(34), 22003-22010. [Link]
-
Kadi, A. A., et al. (2016). Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability. PLOS ONE, 11(10), e0164967. [Link]
-
Al-Majed, A. A., et al. (2023). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. Pharmaceuticals, 16(3), 398. [Link]
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Black, S. R., et al. (2021). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Toxicology, 457, 152819. [Link]
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Bowman, C. M., & Benet, L. Z. (2019). In vitro-in vivo extrapolation and hepatic clearance dependent underprediction. Journal of Pharmaceutical Sciences, 108(1), 58-65. [Link]
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Naritomi, Y., et al. (2018). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. AAPS J, 20(5), 88. [Link]
-
Al-Qahtani, S. D., et al. (2023). Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method. Molecules, 28(6), 2603. [Link]
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Ogt-IN-2: A Technical Guide to a Key O-GlcNAc Transferase Inhibitor
Abstract
Introduction: The Significance of O-GlcNAc Transferase (OGT) and the Quest for its Inhibitors
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1][2] This process is catalyzed by a single, highly conserved enzyme, O-GlcNAc Transferase (OGT). OGT acts as a nutrient sensor, integrating metabolic cues with cellular signaling pathways that govern transcription, protein stability, and enzyme activity. Given its central role, aberrant OGT activity has been linked to various pathologies, making it a compelling target for therapeutic intervention.[3] The development of potent and selective OGT inhibitors is therefore a critical endeavor for both basic research and drug discovery.
The journey to discover OGT inhibitors has employed a variety of strategies, including high-throughput screening of large chemical libraries, structure-based virtual screening, and innovative approaches like tethering in situ click chemistry.[4] These efforts have yielded a number of chemical probes that have been instrumental in advancing our understanding of OGT's function. Ogt-IN-2 (ST045849) has emerged from this landscape as a valuable tool for researchers.
Ogt-IN-2 (ST045849): Chemical Identity and Properties
Ogt-IN-2 is a potent inhibitor of O-GlcNAc transferase. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Name | 2-[(4-Chlorophenyl)imino]tetrahydro-4-oxo-3-(2-tricyclo[3.3.1.13,7]dec-1-ylethyl)-2H-1,3-thiazine-6-carboxylic acid[4] |
| Synonyms | Ogt-IN-2, ST045849 |
| CAS Number | 442665-87-4[4] |
| Molecular Formula | C23H27ClN2O3S[4] |
| Molecular Weight | 446.99 g/mol [4] |
Mechanism of Action and Biological Activity
Ogt-IN-2 functions as an inhibitor of O-GlcNAc transferase, thereby reducing the overall levels of O-GlcNAcylated proteins within the cell.
Enzymatic Inhibition
Ogt-IN-2 has been shown to inhibit both the soluble (sOGT) and nucleocytoplasmic (ncOGT) isoforms of OGT with IC50 values of 30 µM and 53 µM, respectively.[5] The exact binding site and mode of inhibition (e.g., competitive, non-competitive) have not been extensively detailed in publicly available literature. However, like many small molecule enzyme inhibitors, it is presumed to interact with the active site of OGT, preventing the binding of its substrates, UDP-GlcNAc and the target protein.
Cellular Effects
The primary cellular effect of Ogt-IN-2 is the global reduction of protein O-GlcNAcylation. This has been demonstrated in various cell lines, leading to downstream consequences on cellular processes. For instance, in prostate cancer cells, treatment with Ogt-IN-2 leads to a significant decrease in cell viability and proliferation.[1][3]
A key mechanistic insight into its action in cancer cells is the reprogramming of cellular metabolism.[1][3] Inhibition of OGT by ST045849 has been shown to decrease glucose consumption and lactate production, indicating a suppression of glycolysis.[3] Furthermore, it leads to a depletion of intracellular alanine.[1][3]
The following diagram illustrates the central role of OGT in cellular signaling and the point of intervention for Ogt-IN-2.
Caption: OGT catalyzes the transfer of GlcNAc from UDP-GlcNAc to substrate proteins. Ogt-IN-2 inhibits this process.
Experimental Protocols: Utilizing Ogt-IN-2 in Research
The following protocols are based on methodologies described in studies that have successfully employed Ogt-IN-2.
Cell-Based Assays for OGT Inhibition
Objective: To assess the effect of Ogt-IN-2 on cell viability and global O-GlcNAcylation levels.
Materials:
-
Cancer cell line of interest (e.g., LNCaP prostate cancer cells)
-
Complete cell culture medium
-
Ogt-IN-2 (ST045849)
-
DMSO (for stock solution)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Lysis buffer
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
Western blotting apparatus
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Ogt-IN-2 in DMSO. For example, a 10 mM stock solution.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for Western blotting) and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of Ogt-IN-2 (e.g., 0, 10, 20, 40 µM) for the desired duration (e.g., 24, 48, 72, 96 hours).[1][3] A vehicle control (DMSO) should be included.
-
Cell Viability Assay:
-
After the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Western Blotting for Global O-GlcNAcylation:
-
Lyse the cells and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with the anti-O-GlcNAc antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence imager.
-
In Vivo Studies
Objective: To evaluate the effect of Ogt-IN-2 on tumor growth in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells for injection
-
Ogt-IN-2 (ST045849)
-
Vehicle for in vivo administration (e.g., a solution of DMSO, PEG300, Tween-80, and saline)[5]
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer Ogt-IN-2 or vehicle to the respective groups via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Volume Measurement: Continue to measure tumor volume throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
The following diagram outlines a general workflow for evaluating Ogt-IN-2 in a cancer research context.
Caption: A typical workflow for characterizing the anti-cancer effects of Ogt-IN-2, from cell-based assays to in vivo models.
Summary of Key Findings and Applications
The primary application of Ogt-IN-2 to date has been in the field of oncology research. Studies have consistently demonstrated its ability to inhibit the proliferation of various cancer cell lines, particularly prostate cancer.[1][3] A significant contribution of research utilizing Ogt-IN-2 has been the elucidation of the metabolic consequences of OGT inhibition in cancer cells. These findings suggest that targeting OGT could be a viable therapeutic strategy, potentially in combination with other metabolic inhibitors.
Conclusion and Future Directions
Ogt-IN-2 (ST045849) is a valuable chemical probe for studying the multifaceted roles of O-GlcNAc Transferase. While the specifics of its discovery and initial development are not widely documented, its utility as a potent OGT inhibitor is well-established in the scientific literature. The experimental protocols and findings summarized in this guide provide a solid foundation for researchers seeking to employ Ogt-IN-2 in their own investigations. Future studies will likely focus on further elucidating its precise mechanism of action, exploring its efficacy in a broader range of disease models, and potentially serving as a scaffold for the development of next-generation OGT inhibitors with improved potency and selectivity.
References
-
Discovery of Cell-Permeable O-GlcNAc Transferase Inhibitors via Tethering in Situ Click Chemistry. Journal of Medicinal Chemistry. [Link]
-
Inhibition of O-GlcNAc transferase activity reprograms prostate cancer cell metabolism. Oncotarget. [Link]
-
Discovery of O-GlcNAc transferase inhibitors. Journal of the American Chemical Society. [Link]
-
Inhibition of O-GlcNAc transferase activity reprograms prostate cancer cell metabolism. Oncotarget. [Link]
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- 2. Discovery of a Low Toxicity O-GlcNAc Transferase (OGT) Inhibitor by Structure-based Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of O-GlcNAc transferase activity reprograms prostate cancer cell metabolism | Oncotarget [oncotarget.com]
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- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: Determining the Optimal Incubation Time for Maximum OGT Inhibition by Ogt-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for determining the optimal incubation time of Ogt-IN-2 to achieve maximum inhibition of O-GlcNAc Transferase (OGT) in a cellular context. As the sole enzyme responsible for attaching O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins, OGT is a critical regulator of a vast array of cellular processes.[1][2][3] Its dysregulation is implicated in various diseases, making the precise application of inhibitors like Ogt-IN-2 a key aspect of research and therapeutic development.[4][5] This document outlines a detailed experimental protocol, the underlying scientific principles, and data interpretation strategies to empower researchers to effectively utilize this potent OGT inhibitor.
Introduction to O-GlcNAc Transferase (OGT) and the Inhibitor Ogt-IN-2
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification that rivals phosphorylation in its scope and importance.[2] The addition and removal of O-GlcNAc are catalyzed by OGT and O-GlcNAcase (OGA), respectively.[1][6] This "yin-yang" relationship modulates protein stability, localization, and activity, thereby influencing signal transduction, transcription, and metabolism.[1][2] Given that OGT is the solitary enzyme catalyzing this modification, it represents a pivotal node in cellular regulation.[7]
Ogt-IN-2 is a potent small molecule inhibitor of O-GlcNAc transferase. It has been shown to inhibit the short OGT (sOGT) and nucleocytoplasmic OGT (ncOGT) isoforms with IC50 values of 30 µM and 53 µM, respectively.[8][9][10] The effective use of such inhibitors in cell-based assays is critically dependent on understanding the kinetics of target engagement. The time required to achieve maximal inhibition is a crucial parameter that can be influenced by factors such as cell permeability, intracellular concentration, and the inhibitor's on- and off-rates from the target enzyme. This application note provides a systematic approach to determine this optimal incubation period experimentally.
The O-GlcNAcylation Signaling Pathway
To appreciate the impact of OGT inhibition, it is essential to understand its central role in the O-GlcNAcylation signaling pathway. The availability of the sugar donor, UDP-GlcNAc, is intrinsically linked to cellular nutrient status through the hexosamine biosynthetic pathway (HBP).[1][11] OGT acts as a sensor of this nutrient flux, modifying a multitude of intracellular proteins.
Caption: The O-GlcNAcylation signaling pathway.
Experimental Protocol: Time-Course Analysis of Ogt-IN-2 Inhibition
The following protocol provides a detailed methodology to determine the optimal incubation time for Ogt-IN-2 to achieve maximum inhibition of OGT in a selected cell line. The primary readout for OGT activity will be the global level of protein O-GlcNAcylation, assessed by Western blotting.
Materials and Reagents
-
Cell Line: A cell line of interest (e.g., HeLa, MCF7, or a researcher-specific line).
-
Cell Culture Medium: Appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Ogt-IN-2: Stock solution in DMSO (e.g., 10 mM).[10]
-
Vehicle Control: DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels.
-
Transfer Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).
-
Primary Antibodies:
-
Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6).
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH, or anti-vinculin).
-
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Chemiluminescent Substrate: ECL Western blotting detection reagent.
-
Imaging System: Chemiluminescence imager.
Experimental Workflow
Caption: Experimental workflow for time-course analysis.
Step-by-Step Methodology
-
Cell Seeding:
-
Seed the chosen cell line into 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment.
-
-
Ogt-IN-2 Treatment:
-
Prepare working solutions of Ogt-IN-2 in complete cell culture medium at a final concentration known to be effective (e.g., 50 µM, based on the IC50).[8][9][10] Also, prepare a vehicle control (DMSO) at the same final concentration.
-
Aspirate the old medium from the cells and add the medium containing Ogt-IN-2 or vehicle.
-
Incubate the cells for a series of time points. A suggested time course is: 0, 2, 4, 8, 12, and 24 hours. For each time point, a separate set of wells should be used.
-
-
Cell Lysis:
-
At each designated time point, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Strip and re-probe the membrane with the loading control antibody, or run a parallel gel for the loading control.
-
-
Imaging and Analysis:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the O-GlcNAc signal and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the O-GlcNAc signal to the corresponding loading control signal for each lane.
-
Data Interpretation and Expected Results
The goal of this experiment is to identify the incubation time at which Ogt-IN-2 exerts its maximal inhibitory effect, as indicated by the greatest reduction in global O-GlcNAcylation.
Hypothetical Data Presentation
| Incubation Time (hours) | Relative O-GlcNAc Level (Normalized to Vehicle) |
| 0 | 1.00 |
| 2 | 0.75 |
| 4 | 0.45 |
| 8 | 0.25 |
| 12 | 0.22 |
| 24 | 0.23 |
Analysis
By plotting the relative O-GlcNAc levels against the incubation time, researchers can visualize the kinetics of inhibition. In the hypothetical data above, a significant reduction in O-GlcNAcylation is observed within the first few hours of treatment. The maximum inhibitory effect is reached around the 8 to 12-hour mark, after which the level of inhibition plateaus. Based on this data, an incubation time of 12 hours would be chosen for future experiments to ensure maximum and consistent inhibition.
It is important to note that the optimal time may vary between cell lines due to differences in metabolism and membrane transport. Therefore, it is recommended to perform this time-course experiment for each new cell line being investigated. Some studies with other OGT inhibitors have shown effects as early as 2 hours, with more substantial reduction at 4 hours.[12] Other experimental contexts have used 24-hour incubations.[13][14]
Scientific Rationale and Trustworthiness
The protocol described herein is designed as a self-validating system. The inclusion of a time-course allows for the empirical determination of the optimal experimental conditions, rather than relying on assumptions. The use of a vehicle control and a loading control in the Western blot analysis ensures that the observed effects are due to the inhibitor and not due to variations in protein loading or other experimental artifacts.
The kinetics of enzyme inhibition are a critical consideration. The time to reach steady-state inhibition is dependent on the inhibitor's association and dissociation rate constants.[15] In the absence of this specific kinetic data for Ogt-IN-2, a time-course experiment is the most reliable method to determine the point of maximum effect.
Conclusion
The precise and effective use of OGT inhibitors like Ogt-IN-2 is paramount for advancing our understanding of O-GlcNAcylation in health and disease. The experimental protocol detailed in this application note provides a robust and reliable method for determining the optimal incubation time to achieve maximum OGT inhibition in a cellular context. By investing the effort to establish this key parameter, researchers can ensure the scientific rigor and reproducibility of their findings.
References
- The roles of OGT and its mechanisms in cancer - PMC - NIH. (n.d.).
- Protein O-GlcNAc transferase - Wikipedia. (n.d.).
- Understanding O-GlcNAc transferase (OGT): Every amino acid matters - PMC. (n.d.).
- The O-GlcNAc transferase OGT is a conserved and essential regulator of the cellular and organismal response to hypertonic stress - Our journal portfolio - PLOS. (n.d.).
- O-GlcNAc transferase inhibitors: current tools and future challenges - PubMed. (2016, February 15).
- ST045849 (OGT-IN-2) | OGT Inhibitor - MedchemExpress.com. (n.d.).
- O-GlcNAc Transferase Is Essential for Sensory Neuron Survival and Maintenance - PMC. (n.d.).
- Identification of a Polypeptide Inhibitor of O-GlcNAc Transferase with Picomolar Affinity. (2024, September 14).
- OGT | Inhibitors | MedChemExpress. (n.d.).
- A Small Molecule That Inhibits OGT Activity in Cells | ACS Chemical Biology. (2015, March 9).
- OGT-IN-2 - TargetMol. (n.d.).
- (PDF) OGT: A short overview of an enzyme standing out from usual glycosyltransferases. (2025, August 9).
- Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids - PMC - NIH. (n.d.).
- Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors | Bioconjugate Chemistry. (2014, May 27).
- OGT restrains the expansion of DNA damage signaling - Oxford Academic. (2016, November 2).
- Overview of the Assays to Probe O-Linked -N-Acetylglucosamine Transferase Binding and Activity - Semantic Scholar. (2021, February 16).
- Proposed double displacement mechanism for the reaction of 2 with OGT - ResearchGate. (n.d.).
- ST045849 (OGT-IN-2) | OGT抑制剂| MCE - 化合物库. (n.d.).
- OGT Binding Peptide-Tagged Strategy Increases Protein O-GlcNAcylation Level in E. coli. (2023, February 24).
- Pharmacological Inhibition of O-GlcNAc Transferase Promotes mTOR-Dependent Autophagy in Rat Cortical Neurons - PMC. (2020, December 9).
- Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells - PMC - NIH. (n.d.).
- What are OGT inhibitors and how do they work? (2024, June 25).
- Inhibition of O-GlcNAc transferase activity reprograms prostate cancer cell metabolism. (2016, March 15).
- Incubation Time Influences Organic Anion Transporter 1 Kinetics and Renal Clearance Predictions - MDPI. (2023, May 10).
- Kinetics of human OGT and its active center variants.(a) Western blot... - ResearchGate. (n.d.).
- PRODUCT DATASHEET - Reaction Biology. (n.d.).
- Inhibition of O-GlcNAcylation Reduces Cell Viability and Autophagy and Increases Sensitivity to Chemotherapeutic Temozolomide in Glioblastoma - PMC. (2023, September 27).
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- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: Ogt-IN-2 In Vivo Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of O-GlcNAc Transferase (OGT) and the Rationale for its Inhibition
O-GlcNAc transferase (OGT) is a highly conserved and essential enzyme that catalyzes the addition of a single N-acetylglucosamine (GlcNAc) sugar moiety to serine and threonine residues of a vast array of nuclear, cytoplasmic, and mitochondrial proteins.[1][2][3] This dynamic and reversible post-translational modification, known as O-GlcNAcylation, is a critical regulator of numerous cellular processes, including signal transduction, transcription, and metabolism.[4][5] OGT acts as a nutrient sensor, as its substrate, UDP-GlcNAc, is the end product of the hexosamine biosynthetic pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[1][3] The removal of O-GlcNAc is catalyzed by a single enzyme, O-GlcNAcase (OGA), allowing for rapid cycling of this modification in response to cellular cues.[1][3][6]
Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of several diseases, including cancer, diabetes, and neurodegenerative disorders.[5][7][8] In many cancers, OGT and O-GlcNAcylation levels are elevated, promoting tumor growth, invasion, and metabolic reprogramming.[5][9] Consequently, the development of small molecule inhibitors targeting OGT has emerged as a promising therapeutic strategy.[4][5] Ogt-IN-2 is a potent inhibitor of OGT, with reported IC50 values of 30 µM for sOGT and 53 µM for ncOGT.[10][11][12] By competitively binding to the active site of OGT, inhibitors like Ogt-IN-2 block the transfer of GlcNAc to substrate proteins, thereby reducing overall O-GlcNAcylation levels.[4] This guide provides a comprehensive overview and detailed protocols for the in vivo administration of Ogt-IN-2 in mouse models.
Signaling Pathway of O-GlcNAc Cycling
Caption: O-GlcNAc cycling regulated by OGT and OGA.
Formulation and Dosage Considerations for Ogt-IN-2
The successful in vivo application of Ogt-IN-2 hinges on appropriate formulation to ensure bioavailability and minimize toxicity. Due to its hydrophobic nature, Ogt-IN-2 requires a suitable vehicle for administration. The choice of vehicle and route of administration should be tailored to the specific experimental design and animal model.
Table 1: Recommended Formulations for Ogt-IN-2 in vivo Administration
| Formulation Protocol | Composition | Resulting Solution | Recommended Route(s) | Notes |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Suspension (2.08 mg/mL) | Oral (gavage), Intraperitoneal (IP) | Ultrasonic agitation may be required to aid dissolution. Prepare fresh daily.[10] |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Clear Solution (≥ 2.08 mg/mL) | Intraperitoneal (IP), Intravenous (IV) | SBE-β-CD enhances solubility. A good option for routes requiring a clear solution.[10] |
| Protocol 3 | 10% DMSO, 90% Corn Oil | Clear Solution (≥ 2.08 mg/mL) | Oral (gavage), Subcutaneous (SC) | Suitable for sustained release. Caution is advised for dosing periods exceeding two weeks.[10] |
Dosage Determination:
The optimal dosage of Ogt-IN-2 for a specific mouse model and therapeutic indication must be determined empirically. While specific in vivo dosage data for Ogt-IN-2 is not extensively published, studies with other OGT inhibitors, such as OSMI-1, have utilized dosages in the range of 10 mg/kg/day.[13] It is crucial to perform dose-response studies to establish a dose that achieves the desired level of OGT inhibition in the target tissue without causing significant toxicity.
Step-by-Step Protocol for Intraperitoneal (IP) Administration of Ogt-IN-2
This protocol details the preparation and administration of Ogt-IN-2 using the SBE-β-CD formulation (Protocol 2 from Table 1), which is suitable for IP injection.
Materials:
-
Ogt-IN-2 powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Captisol® (Sulfobutylether-β-cyclodextrin, SBE-β-CD)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Animal scale
Reagent Preparation:
-
Prepare 20% SBE-β-CD in Saline:
-
Weigh the required amount of SBE-β-CD powder.
-
In a sterile container, dissolve the SBE-β-CD in sterile saline to a final concentration of 20% (w/v).
-
Mix thoroughly until fully dissolved. This may require gentle warming or vortexing.
-
Sterile filter the solution through a 0.22 µm filter.
-
-
Prepare Ogt-IN-2 Stock Solution (e.g., 20.8 mg/mL in DMSO):
-
Prepare Final Dosing Solution (e.g., 2.08 mg/mL):
-
This protocol is for a final solution containing 10% DMSO.
-
In a sterile microcentrifuge tube, add 900 µL of the 20% SBE-β-CD in saline solution.
-
Add 100 µL of the 20.8 mg/mL Ogt-IN-2 stock solution in DMSO.
-
Vortex the solution thoroughly to ensure homogeneity. The final solution should be clear.[10]
-
Crucially, prepare this working solution fresh on the day of use. [10]
-
Experimental Workflow for In Vivo Administration
Caption: Experimental workflow for in vivo administration.
Animal Handling and Administration Procedure:
-
Animal Acclimation: Ensure mice are properly acclimated to the facility and handling procedures before the start of the experiment. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
-
Weigh the Animal: Accurately weigh each mouse immediately before dosing to calculate the precise injection volume.
-
Calculate Injection Volume:
-
Dose (mg/kg) x Animal Weight (kg) = Total Dose (mg)
-
Total Dose (mg) / Concentration of Dosing Solution (mg/mL) = Injection Volume (mL)
-
Example: For a 10 mg/kg dose in a 25 g (0.025 kg) mouse using a 2.08 mg/mL solution:
-
10 mg/kg * 0.025 kg = 0.25 mg
-
0.25 mg / 2.08 mg/mL = 0.12 mL or 120 µL
-
-
-
Restraint and Injection:
-
Properly restrain the mouse to expose the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ before injecting the solution.
-
Inject the calculated volume of the Ogt-IN-2 dosing solution slowly and steadily.
-
Post-Administration Monitoring:
-
Short-term: Monitor the animals for any immediate adverse reactions, such as distress, lethargy, or injection site irritation, for at least 30 minutes post-injection.
-
Long-term: Daily monitoring of body weight, food and water intake, and general clinical signs is essential throughout the study period. Any signs of toxicity should be carefully documented and may necessitate dose adjustments or cessation of treatment.
Conclusion and Future Directions
Ogt-IN-2 represents a valuable research tool for elucidating the multifaceted roles of OGT and O-GlcNAcylation in health and disease. The protocols and considerations outlined in this guide provide a framework for the successful in vivo administration of this inhibitor in mouse models. Further optimization of dosing regimens and formulation strategies will continue to enhance the utility of Ogt-IN-2 in preclinical research, paving the way for a deeper understanding of OGT's therapeutic potential. The development of more potent and specific OGT inhibitors remains an active area of research, with the promise of new therapeutic interventions for a range of human diseases.[6]
References
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O-GlcNAc: Regulator of Signaling and Epigenetics Linked to X-linked Intellectual Disability - Frontiers. [Link]
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The post-translational modification O-GlcNAc is a sensor and regulator of metabolism. [Link]
-
Protein O-GlcNAc transferase - Wikipedia. [Link]
-
Inhibition of O-GlcNAc transferase activates type I interferon-dependent antitumor immunity by bridging cGAS-STING pathway - eLife. [Link]
-
O-linked N-acetylglucosamine transferase (OGT) regulates pancreatic α-cell function in mice. [Link]
-
Genetic gradual reduction of OGT activity unveils the essential role of O-GlcNAc in the mouse embryo - Research journals - PLOS. [Link]
-
A small molecule that inhibits OGT activity in cells - PMC - NIH. [Link]
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What are OGT inhibitors and how do they work?. [Link]
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O-GlcNAc as an Integrator of Signaling Pathways - PMC. [Link]
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Knockout of OGT mitigates OA progression in model mice. OGT-knockout... - ResearchGate. [Link]
-
Inducible Ogt deletion in adult mice resulted in a lethal phenotype.... - ResearchGate. [Link]
-
Figure 6. Inhibition of OGT in vivo decreases tumor burden. Treatment... - ResearchGate. [Link]
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Potent OGT inhibitors for the treatment of cancer and diabetic complications. [Link]
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-
Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells - PMC - NIH. [Link]
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Pancreatic β-Cell O-GlcNAc Transferase Overexpression Increases Susceptibility to Metabolic Stressors in Female Mice - PMC. [Link]
-
The roles of OGT and its mechanisms in cancer - PMC - NIH. [Link]
-
Regulating the Regulators: Mechanisms of Substrate Selection of the O-GlcNAc Cycling Enzymes OGT and OGA - PMC. [Link]
-
Discovery of a Low Toxicity O-GlcNAc Transferase (OGT) Inhibitor by Structure-based Virtual Screening of Natural Products - PMC. [Link]
-
Inhibition of O-GlcNAc transferase activity reprograms prostate cancer cell metabolism - Harvard DASH. [Link]
-
OGT controls mammalian cell viability by regulating the proteasome/mTOR/mitochondrial axis - bioRxiv.org. [Link]
-
Pharmacological Inhibition of O-GlcNAc Transferase Promotes mTOR-Dependent Autophagy in Rat Cortical Neurons - MDPI. [Link]
-
(PDF) Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids - ResearchGate. [Link]
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- 13. researchgate.net [researchgate.net]
Determining the Effect of OGT-IN-2 on Cellular Viability: An Application Protocol
Introduction: Targeting O-GlcNAc Transferase (OGT) in Drug Discovery
O-linked β-N-acetylglucosamine (O-GlcNAc) transferase (OGT) is a highly conserved and essential enzyme that catalyzes the addition of a single N-acetylglucosamine sugar moiety onto serine and threonine residues of a vast number of nuclear, cytoplasmic, and mitochondrial proteins.[1][2][3] This dynamic post-translational modification, known as O-GlcNAcylation, is a critical regulator of numerous cellular processes, including signal transduction, transcription, metabolism, and stress responses.[4][5] Given that OGT is the sole enzyme responsible for this modification, its activity is fundamental for maintaining cellular homeostasis and viability.[1][6][7][8]
Dysregulation of OGT and aberrant O-GlcNAcylation have been implicated in the pathophysiology of several human diseases, including cancer, diabetes, and neurodegenerative disorders.[5][9] In many cancers, for instance, OGT is overexpressed and promotes tumor growth, invasion, and drug resistance.[5] This has positioned OGT as a compelling therapeutic target for the development of novel inhibitors.
OGT-IN-2 is a potent small molecule inhibitor of O-GlcNAc transferase.[10][11] As with any potential therapeutic agent, a primary and critical step in its preclinical evaluation is to determine its effect on cell viability. This application note provides a detailed, field-proven protocol for assessing the cytotoxic or cytostatic effects of OGT-IN-2 using a resazurin-based cell viability assay. This method was chosen for its high sensitivity, simplicity, and compatibility with high-throughput screening.[12][13]
Principle of the Resazurin-Based Cell Viability Assay
This protocol utilizes the metabolic activity of viable cells to quantify their number. The core of the assay is the redox indicator resazurin (also known as alamarBlue™), a blue, non-fluorescent, and cell-permeable dye.[12][14] In living, metabolically active cells, intracellular dehydrogenases and other reductases reduce resazurin to the highly fluorescent, pink-colored compound, resorufin.[12][13] This conversion can be quantitatively measured using a fluorescence or absorbance plate reader. The resulting signal is directly proportional to the number of viable cells in the culture well.[12] A decrease in signal in the presence of a test compound like OGT-IN-2 indicates a reduction in cell viability, either through cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).
Materials and Reagents
| Equipment | Reagents & Consumables |
| Humidified CO₂ Incubator (37°C, 5% CO₂) | OGT-IN-2 (e.g., MedChemExpress HY-139793) |
| Biosafety Cabinet (Class II) | Dimethyl sulfoxide (DMSO), cell culture grade |
| Inverted Microscope | Resazurin-based assay reagent (e.g., PrestoBlue™, alamarBlue™) |
| Multichannel Pipettes | Complete cell culture medium (specific to cell line) |
| Fluorescence Microplate Reader (Ex/Em: ~560/590 nm) | Phosphate-Buffered Saline (PBS), sterile |
| Hemocytometer or Automated Cell Counter | Trypsin-EDTA (0.25%) |
| Centrifuge | 96-well, flat-bottom, sterile tissue culture plates (black-walled for fluorescence) |
| Water Bath (37°C) | Sterile, disposable pipette tips and reagent reservoirs |
Experimental Protocol
PART 1: Preparation of Solutions and Cell Culture
1.1 OGT-IN-2 Stock Solution Preparation:
-
Causality: OGT-IN-2, like many small molecule inhibitors, is typically soluble in organic solvents but not in aqueous media. DMSO is the standard solvent for creating a high-concentration stock solution that can be serially diluted into the culture medium.
-
Protocol:
-
Prepare a high-concentration stock solution of OGT-IN-2 (e.g., 10 mM or 20 mM) in 100% cell culture grade DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[10]
-
1.2 Cell Line Selection and Maintenance:
-
Insight: The choice of cell line is critical and should be driven by the research question. For cancer studies, cell lines with known OGT overexpression (e.g., certain triple-negative breast cancer lines) may be particularly relevant.[15]
-
Protocol:
-
Culture cells in their recommended complete medium in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells regularly (typically at 70-80% confluency) to maintain them in the exponential growth phase. This ensures consistent metabolic activity for the assay.
-
Perform a cell count using a hemocytometer or automated counter and assess viability (e.g., via trypan blue exclusion) before each experiment. A viability of >95% is required.
-
PART 2: Assay Procedure
2.1 Cell Seeding:
-
Self-Validation: The optimal seeding density must be determined empirically for each cell line. The goal is to have cells in the exponential growth phase at the end of the treatment period, ensuring the control (untreated) wells do not become over-confluent, which would inhibit growth and skew the results.
-
Protocol:
-
Harvest and resuspend cells to create a single-cell suspension in fresh, pre-warmed medium.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000–10,000 cells/well) in a volume of 100 µL.
-
Include "no cell" control wells containing 100 µL of medium only to measure background fluorescence.
-
Incubate the plate for 18-24 hours to allow cells to attach and resume normal growth.
-
2.2 Treatment with OGT-IN-2:
-
Expertise: A dose-response curve is essential for determining the IC50 value (the concentration at which the inhibitor causes a 50% reduction in viability). A wide range of concentrations, typically in a logarithmic series, should be tested.
-
Protocol:
-
Prepare serial dilutions of OGT-IN-2 in complete culture medium from your high-concentration stock. A common approach is to first create an intermediate dilution plate.
-
Important: Ensure the final concentration of DMSO in all wells (including the vehicle control) is identical and low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the appropriate OGT-IN-2 concentration or vehicle control (medium with the same final DMSO concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). The incubation time should be sufficient to observe the compound's effect.
-
2.3 Resazurin Assay and Data Collection:
-
Trustworthiness: The incubation time with the resazurin reagent is a balance. It must be long enough to generate a robust signal but short enough to remain within the linear range of the assay.
-
Protocol:
-
After the treatment period, add the resazurin-based reagent to each well. The volume is typically 10% of the culture volume (e.g., 10 µL for a 100 µL culture).[12][13]
-
Gently mix the plate on an orbital shaker for 30 seconds.
-
Return the plate to the incubator for 1-4 hours.[14] Monitor the color change of the vehicle control wells; the assay should be stopped before they turn fully pink/purple.
-
Measure the fluorescence on a microplate reader using an excitation wavelength of 530-570 nm and an emission wavelength of 590-620 nm.[12]
-
Workflow and Data Analysis
Data Processing and Interpretation
-
Background Subtraction: Average the fluorescence reading from the "no cell" control wells and subtract this value from all other wells.
-
Calculate Percent Viability: Normalize the data to the vehicle control. The viability of the vehicle-treated cells is considered 100%.
-
% Viability = ( (Fluorescence_Sample - Fluorescence_Background) / (Fluorescence_Vehicle - Fluorescence_Background) ) * 100
-
-
Generate Dose-Response Curve: Plot the percent viability against the logarithm of the OGT-IN-2 concentration.
-
Determine IC50 Value: Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism, R) to calculate the IC50 value. The IC50 is the concentration of OGT-IN-2 that reduces cell viability by 50%.
Troubleshooting and Best Practices
| Problem | Potential Cause | Solution |
| High variability between replicate wells | Uneven cell seeding; Edge effects in the 96-well plate; Pipetting errors. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. Use a multichannel pipette carefully. |
| Low signal-to-background ratio | Too few cells; Insufficient incubation time with resazurin; Cell line has low metabolic activity. | Optimize cell seeding density. Increase the incubation time with resazurin (without oversaturating the signal). Ensure cells are healthy and in log-phase growth. |
| Vehicle control shows toxicity | DMSO concentration is too high. | Ensure the final DMSO concentration does not exceed 0.5%. Test the tolerance of your specific cell line to DMSO in a preliminary experiment. |
| Inconsistent results between experiments | Variation in cell passage number or health; Inconsistent incubation times; Reagent degradation. | Use cells within a consistent, low passage number range. Strictly adhere to standardized incubation times. Aliquot and store reagents properly. |
References
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Urso, S. J., et al. (2022). The O-GlcNAc transferase OGT is a conserved and essential regulator of the cellular and organismal response to hypertonic stress. PLOS Genetics. Available at: [Link]
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Wikipedia. (n.d.). Protein O-GlcNAc transferase. Available at: [Link]
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Andrews, N., et al. (2017). O-GlcNAc Transferase Is Essential for Sensory Neuron Survival and Maintenance. The Journal of Neuroscience. Available at: [Link]
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Kozicka, Z., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Cells. Available at: [Link]
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Labbox. (n.d.). Resazurin Cell Viability Assay. Available at: [Link]
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Creative Bioarray. (n.d.). Resazurin Cell Viability Assay. Available at: [Link]
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Augustine, R. C., et al. (2020). Mammalian cell proliferation requires noncatalytic functions of O-GlcNAc transferase. PNAS. Available at: [Link]
-
Ferrer, C. M., et al. (2022). Hyperglycemic O-GlcNAc transferase activity drives cancer stem cell induction in TNBC. Molecular & Cellular Proteomics. Available at: [Link]
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Kozicka, Z., et al. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. ResearchGate. Available at: [Link]
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Tan, E. P., et al. (2023). OGT controls mammalian cell viability by regulating the proteasome/mTOR/mitochondrial axis. PNAS. Available at: [Link]
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Tan, E. P., et al. (2023). OGT controls mammalian cell viability by regulating the proteasome/mTOR/mitochondrial axis. PubMed. Available at: [Link]
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Tan, E. P., et al. (2022). OGT controls mammalian cell viability by regulating the proteasome/mTOR/mitochondrial axis. bioRxiv. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Available at: [Link]
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Tan, E. P., et al. (2021). OGT controls mammalian cell viability by regulating the proteasome/mTOR/mitochondrial axis. bioRxiv. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Cell-Based Methods for the Identification of Myc-Inhibitory Small Molecules. Available at: [Link]
-
Leading Biology. (2024). What are OGT inhibitors and how do they work?. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). The roles of OGT and its mechanisms in cancer. Available at: [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Available at: [Link]
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Application Notes & Protocols for Ogt-IN-2 in Mass Spectrometry Proteomics
Abstract
The post-translational modification of proteins by O-linked β-N-acetylglucosamine (O-GlcNAc) is a dynamic and ubiquitous regulatory mechanism involved in a vast array of cellular processes, from signal transduction to transcription.[1][2][3] This modification is governed by the opposing actions of O-GlcNAc Transferase (OGT), which adds the moiety, and O-GlcNAcase (OGA), which removes it.[2][4] Dysregulation of O-GlcNAc cycling is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[3][4] Consequently, the ability to study this modification on a proteome-wide scale is critical for both basic research and therapeutic development. Ogt-IN-2 is a potent chemical probe that inhibits OGT, providing a powerful tool for interrogating the functional consequences of reduced O-GlcNAcylation.[5][6][7] This guide provides a comprehensive overview and detailed protocols for leveraging Ogt-IN-2 in mass spectrometry-based proteomics to identify OGT-dependent glycosylation events, understand downstream signaling, and perform target engagement studies.
Scientific Foundation: The O-GlcNAc Cycle
Understanding the rationale behind using an OGT inhibitor begins with the O-GlcNAc cycle itself. The cell integrates nutrient status, particularly glucose levels, through the Hexosamine Biosynthetic Pathway (HBP), which produces the donor substrate uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[4][8] OGT, the sole enzyme responsible for this modification in mammals, transfers GlcNAc from UDP-GlcNAc onto serine and threonine residues of thousands of nuclear, cytoplasmic, and mitochondrial proteins.[2][9][10] This process is reversed by OGA.[8][10] This dynamic interplay, or "cycling," allows cells to rapidly respond to metabolic and stress signals.[8][11] By inhibiting OGT, Ogt-IN-2 effectively reduces the "on" rate of this cycle, leading to a global decrease in protein O-GlcNAcylation and allowing researchers to pinpoint the specific sites and pathways regulated by this critical enzyme.
The Chemical Probe: Ogt-IN-2 Profile
Ogt-IN-2 is a small molecule inhibitor of O-GlcNAc Transferase.[5][6] Its primary utility in a research setting is to experimentally decrease global O-GlcNAcylation levels, enabling the study of downstream effects on cellular processes and specific protein targets.[12]
Mechanism of Action: OGT inhibitors like Ogt-IN-2 typically function by binding to the active site of the OGT enzyme, preventing it from interacting with its UDP-GlcNAc substrate.[13] This competitive inhibition blocks the catalytic activity of OGT, leading to a net reduction in the O-GlcNAcylation of cellular proteins.[13]
| Property | Value | Source |
| Target | O-GlcNAc Transferase (OGT) | [5][7] |
| IC₅₀ (sOGT) | 30 µM | [5][6][7] |
| IC₅₀ (ncOGT) | 53 µM | [5][6][7] |
| Primary Application | Reduction of global and site-specific protein O-GlcNAcylation in cell-based assays | [12] |
sOGT: soluble OGT; ncOGT: nucleocytoplasmic OGT
Application Note: Designing a Robust Proteomics Experiment
A successful proteomics experiment using Ogt-IN-2 requires careful planning. The goal is to create a discernible and reproducible difference between the inhibitor-treated state and the control state.
Causality in Experimental Choices
-
Cell Line Selection: Choose a cell line where O-GlcNAcylation is known to be active and relevant to the biological question. Cancer cell lines often exhibit elevated O-GlcNAcylation, making them responsive models.[13][14]
-
Dose-Response and Time-Course: The IC₅₀ values provide a starting point, but the optimal concentration and treatment duration are cell-type dependent. It is critical to perform preliminary experiments.
-
Rationale: Cell permeability, metabolic stability of the compound, and the turnover rate of O-GlcNAcylation on specific proteins vary.[12] A western blot using a pan-O-GlcNAc antibody is the most direct way to validate that the chosen dose and time are sufficient to cause a global decrease in O-GlcNAcylation before committing to a large-scale proteomics experiment.
-
-
The Importance of Controls:
-
Vehicle Control (e.g., DMSO): This is the essential baseline for comparison. It accounts for any effects of the solvent used to dissolve Ogt-IN-2.
-
Biological Replicates: A minimum of three biological replicates is standard for quantitative proteomics to ensure statistical power and confidence in the results.
-
-
Quantitative Proteomics Strategy: To compare the Ogt-IN-2 treated vs. control samples, a quantitative method is necessary.
-
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC): This is a powerful method where cells are metabolically labeled with "light," "medium," or "heavy" amino acid isotopes.[15][16] It allows for the mixing of samples at an early stage, reducing sample handling variability. SILAC has been successfully used to study the OGT interactome and changes upon OGT inhibition.[16][17]
-
Label-Free Quantification (LFQ): Relies on measuring the signal intensity of peptides across different runs. It is cost-effective but requires highly reproducible chromatography.
-
Tandem Mass Tag (TMT) Labeling: Allows for multiplexing of up to 18 samples in a single mass spectrometry run, increasing throughput.
-
Detailed Protocol: Global O-GlcNAc Site Profiling using Ogt-IN-2 and LC-MS/MS
This protocol outlines a typical workflow for identifying O-GlcNAcylation sites that are sensitive to OGT inhibition.
Materials and Reagents
-
Cell line of interest
-
Cell culture media and supplements
-
Ogt-IN-2 (e.g., MedchemExpress HY-136282)[5]
-
DMSO (vehicle)
-
Lysis Buffer (e.g., 8M Urea in 50 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Sep-Pak C18 cartridges for desalting
-
Mass Spectrometer (e.g., Orbitrap series) coupled to a nano-LC system
Experimental Workflow
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency. For a standard 10 cm dish, prepare at least 3 dishes for vehicle control and 3 for Ogt-IN-2 treatment.
-
Treat one set of plates with Ogt-IN-2 at the predetermined optimal concentration (e.g., 25-100 µM).
-
Treat the control set with an equivalent volume of DMSO.
-
Incubate for the predetermined optimal time (e.g., 24-48 hours).
-
-
Cell Lysis and Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly on the plate with 8M Urea Lysis Buffer. The high urea concentration effectively denatures proteins, including proteases, preserving post-translational modifications.
-
Scrape cells, collect the lysate, and sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge at high speed (e.g., 20,000 x g) for 15 minutes at 4°C to pellet debris.
-
Quantify protein concentration using a compatible assay (e.g., BCA).
-
-
Protein Reduction, Alkylation, and Digestion:
-
Take an equal amount of protein from each sample (e.g., 1 mg).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 45 minutes at room temperature in the dark.
-
Dilute the urea concentration to <2M with 50 mM Tris-HCl, pH 8.0. This is crucial for trypsin activity.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 Sep-Pak cartridge according to the manufacturer's protocol.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Rationale for Fragmentation: The O-GlcNAc modification is labile and can be lost during standard collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[18][19] While these methods can show a characteristic reporter ion (m/z 204.087), they often result in poor peptide backbone fragmentation, hindering site localization.[19]
-
Recommended Method: Electron Transfer Dissociation (ETD) or methods that combine HCD and ETD (EThcD) are highly recommended.[19][20] These fragmentation techniques preserve the labile modification on the peptide, providing much higher confidence in site localization.[19][20]
-
Set up a standard data-dependent acquisition (DDA) method on the mass spectrometer with a gradient of 90-120 minutes.
-
-
Data Analysis and Interpretation:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw data against a relevant protein database.
-
Specify variable modifications: Oxidation (M), Acetyl (Protein N-term), and HexNAc (S/T).
-
Perform quantitative analysis (LFQ or based on SILAC labels).
-
Expected Outcome: In the Ogt-IN-2 treated samples, you expect to see a significant decrease in the intensity of peptides identified with a HexNAc modification compared to the vehicle control. This intensity ratio is the primary indicator of an Ogt-IN-2 sensitive O-GlcNAcylation site.
-
Advanced Application: Target Engagement Studies
While the primary use of Ogt-IN-2 is to perturb the O-GlcNAc-proteome, it can also be used in chemoproteomic assays to confirm target engagement in a complex cellular environment. Techniques like Thermal Proteome Profiling (TPP) or Proteome Integral Solubility Alteration (PISA) measure changes in protein thermal stability or solubility upon ligand binding.[21] In such an experiment, the binding of Ogt-IN-2 to OGT would be expected to confer a stabilizing thermal shift to OGT, which can be measured by mass spectrometry, providing direct evidence of target engagement in the cell.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No change in global O-GlcNAcylation by Western Blot | Insufficient inhibitor concentration or incubation time. Poor cell permeability. | Perform a dose-response (e.g., 10-100 µM) and time-course (e.g., 12, 24, 48h) experiment to find optimal conditions for your cell line. |
| Few O-GlcNAc peptides identified in MS | Low stoichiometry of modification. Loss of modification during sample prep or MS/MS. | Consider implementing an O-GlcNAc peptide enrichment strategy (e.g., WGA lectin affinity, chemoenzymatic labeling).[1][4][22] Use ETD/EThcD fragmentation if available.[19][20] |
| High variability between replicates | Inconsistent sample handling. | Ensure precise protein quantification and equal loading. If using LFQ, check LC performance for consistency. Consider using a SILAC approach to minimize handling errors. |
| Poor sequence coverage for O-GlcNAc peptides | Labile nature of the modification leading to neutral loss and a dominant oxonium ion. | Prioritize spectra with good backbone fragmentation. Use ETD/EThcD. Manually inspect high-quality spectra. |
References
- Direct Monitoring of Protein O-GlcNAcylation by High-Resolution Native Mass Spectrometry. (2017).
- Tandem mass spectrometry identifies many mouse brain O-GlcNAcylated proteins including EGF domain-specific O-GlcNAc transferase targets. (n.d.). PNAS.
- Mapping the O-GlcNAc Modified Proteome: Applications for Health and Disease. (2022). Frontiers.
- MS-based proteomics for comprehensive investigation of protein O-GlcNAcylation. (2021). Molecular Omics | Oxford Academic.
- Analysis of Protein O-GlcNAcyl
- ST045849 (OGT-IN-2) | OGT Inhibitor. (n.d.). MedchemExpress.com.
- Chemistry-Assisted Proteomic Profiling of O-GlcNAcyl
- Comprehensive Evaluation of Cleavable Bioorthogonal Probes for Site-Specific O-GlcNAc Proteomics. (n.d.). PMC.
- Comprehensive Mapping of O-GlcNAc Modification Sites Using a Chemically Cleavable Tag. (2026).
- Ogt-IN-2. (n.d.). Benchchem.
- Advances in chemical probing of protein O-GlcNAc glycosylation: structural role and molecular mechanisms. (n.d.). PMC.
- Ultradeep O-GlcNAc proteomics reveals widespread O-GlcNAcylation on tyrosine residues of proteins. (2024). PNAS.
- Quantitative Proteomics Reveals that the OGT Interactome Is Remodeled in Response to Oxid
- OGT | Inhibitors. (n.d.). MedChemExpress.
- OGT-IN-2. (n.d.). TargetMol.
- Altering O-Linked β-N-Acetylglucosamine Cycling Disrupts Mitochondrial Function. (n.d.). PMC.
- What are OGT inhibitors and how do they work?. (2024). Biotechnology Forums.
- Proteomic analysis of the OGT interactome: novel links to epithelial–mesenchymal transition and metastasis of cervical cancer. (2018). Oxford Academic.
- Quantitative time-resolved chemoproteomics reveals that stable O-GlcNAc regul
- Quantitative Proteomics Reveals that the OGT Interactome Is Remodeled in Response to Oxid
- Regulating the Regulators: Mechanisms of Substrate Selection of the O-GlcNAc Cycling Enzymes OGT and OGA. (n.d.). PMC.
- O-GlcNAcylation and O-GlcNAc Cycling Regulate Gene Transcription: Emerging Roles in Cancer. (2021). MDPI.
- Assessing target engagement using proteome-wide solvent shift assays. (2021). eLife.
- Chemoproteomic profiling of O‐GlcNAcylated proteins and identification of O‐GlcNAc transferases in rice. (n.d.). PMC.
Sources
- 1. pnas.org [pnas.org]
- 2. Frontiers | Mapping the O-GlcNAc Modified Proteome: Applications for Health and Disease [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. OGT-IN-2 | TargetMol [targetmol.com]
- 8. mdpi.com [mdpi.com]
- 9. Advances in chemical probing of protein O-GlcNAc glycosylation: structural role and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulating the Regulators: Mechanisms of Substrate Selection of the O-GlcNAc Cycling Enzymes OGT and OGA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Altering O-Linked β-N-Acetylglucosamine Cycling Disrupts Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ogt-IN-2 | Benchchem [benchchem.com]
- 13. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 14. Chemoproteomic profiling of O‐GlcNAcylated proteins and identification of O‐GlcNAc transferases in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Proteomics Reveals that the OGT Interactome Is Remodeled in Response to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Proteomics Reveals that the OGT Interactome Is Remodeled in Response to Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. Assessing target engagement using proteome-wide solvent shift assays | eLife [elifesciences.org]
- 22. Comprehensive Evaluation of Cleavable Bioorthogonal Probes for Site-Specific O-GlcNAc Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparation of Ogt-IN-2 and its Vehicle Control for Preclinical Research
Introduction: The Role of O-GlcNAc Transferase (OGT) and the Critical Need for Validated Controls
O-GlcNAc Transferase (OGT) is a highly conserved and essential enzyme that catalyzes the addition of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of a vast number of nucleocytoplasmic proteins.[1][2][3] This dynamic post-translational modification, known as O-GlcNAcylation, is a critical cellular nutrient sensor, integrating metabolic pathways with fundamental processes such as signal transduction, transcription, and protein stability.[4][5][6] Given that dysregulation of O-GlcNAcylation is implicated in major human diseases including cancer, diabetes, and neurodegeneration, OGT has emerged as a significant therapeutic target.[7][8]
Ogt-IN-2 is a potent, cell-permeable small molecule inhibitor of OGT, making it an invaluable tool for elucidating the biological consequences of OGT inhibition.[9][10][11][12] However, the scientific validity of any experiment utilizing such a chemical probe hinges on the rigorous use of appropriate controls. Due to the physicochemical properties of Ogt-IN-2, it requires dissolution in non-aqueous solvents or complex formulation vehicles for both in vitro and in vivo applications. These vehicles can exert independent biological effects, confounding data interpretation.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and application of Ogt-IN-2 and, equally important, its corresponding vehicle controls. The protocols herein are designed to ensure experimental reproducibility, scientific rigor, and data integrity.
The Principle of the Vehicle Control
Ogt-IN-2: Physicochemical & Biological Properties
A foundational understanding of the inhibitor's properties is essential for its effective use.
| Property | Value | Source |
| IUPAC Name | (2R)-2-[[4-(3-chlorophenyl)imino-3-(tricyclo[3.3.1.1³,⁷]decan-1-ylmethyl)-1,3-thiazolidin-2-ylidene]amino]oxy-acetic acid | N/A |
| Synonyms | ST045849 | [9] |
| CAS Number | 442665-87-4 | [9] |
| Molecular Formula | C₂₃H₂₇ClN₂O₃S | [9] |
| Molecular Weight | 446.99 g/mol | [9] |
| Appearance | White to off-white solid | [9][10] |
| Biological Target | O-GlcNAc Transferase (OGT) | [9][10] |
| IC₅₀ | 30 ± 2 μM (sOGT), 53 ± 7 μM (ncOGT) | [9][10] |
The O-GlcNAc Cycling Pathway: Context for Ogt-IN-2 Action
Ogt-IN-2 exerts its effect by inhibiting OGT, thereby reducing the overall levels of protein O-GlcNAcylation. This process is dynamically reversed by O-GlcNAcase (OGA). Understanding this cycle is key to designing experiments and interpreting results.
Caption: The dynamic O-GlcNAc cycle regulated by OGT and OGA.
Preparation of Stock Solutions
The initial and most critical step is the preparation of a high-concentration stock solution, typically in 100% Dimethyl Sulfoxide (DMSO). This stock is then used for subsequent dilutions for both in vitro and in vivo working solutions.
Workflow for Stock Solution Preparation
Caption: Standard workflow for preparing Ogt-IN-2 stock solutions.
Protocol 1: Preparation of a 50 mM DMSO Stock Solution
Materials:
-
Ogt-IN-2 powder (MW: 446.99 g/mol )
-
Anhydrous or newly-opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculation: To prepare 1 mL of a 50 mM stock solution:
-
Mass (mg) = 50 mmol/L * 0.001 L * 446.99 g/mol * 1000 mg/g = 22.35 mg
-
-
Weighing: Accurately weigh 22.35 mg of Ogt-IN-2 powder and place it into a sterile tube capable of holding more than 1 mL.
-
Solubilization: Add 1.0 mL of high-purity DMSO to the powder.
-
Dissolution: Vortex vigorously. If solids persist, sonicate the tube in a water bath for 5-10 minutes.[9][10] Gentle warming (to 37°C) can also be applied if necessary.
-
Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter. This is a self-validating step to confirm complete solubilization.
-
Aliquoting & Storage: Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, low-retention tubes.
-
Rationale: Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound and introduce moisture into the stock solution, compromising its stability and concentration.[9]
-
-
Storage: Store aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month) .[9]
Quick Reference for Stock Solution Preparation
| Desired Concentration | Mass for 1 mL DMSO |
| 1 mM | 0.45 mg |
| 5 mM | 2.24 mg |
| 10 mM | 4.47 mg |
| 25 mM | 11.17 mg |
| 50 mM | 22.35 mg |
Preparation of Vehicle Controls for In Vitro (Cell-Based) Assays
For cell culture experiments, the final concentration of DMSO should be kept to a minimum (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity or off-target effects.
Protocol 2: Dilution for In Vitro Use
-
Thaw a single aliquot of the Ogt-IN-2 DMSO stock solution.
-
Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations.
-
Prepare the Vehicle Control: For every concentration of Ogt-IN-2 tested, prepare a corresponding vehicle control by adding the same final concentration of DMSO to the cell culture medium.
-
Example: To treat cells with 50 µM Ogt-IN-2 from a 50 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 1 mL of medium). The vehicle control would be 1 µL of 100% DMSO added to 1 mL of medium.
-
Preparation of Vehicle Controls for In Vivo (Animal) Studies
The high concentration of DMSO in the stock solution is not suitable for direct administration to animals. Therefore, specialized formulations are required. It is strongly recommended to prepare these working solutions fresh on the day of use. [9]
Decision Framework for In Vivo Formulations
Caption: Decision tree for selecting an appropriate in vivo formulation.
Comparison of Common In Vivo Formulations
| Formulation | Composition (v/v) | Final Appearance | Max Solubility | Recommended Use |
| 1: Suspension | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Suspended Solution | 2.08 mg/mL (4.65 mM) | Oral (PO), Intraperitoneal (IP) injection |
| 2: Clear (Aqueous) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Clear Solution | ≥ 2.08 mg/mL (4.65 mM) | When a clear, aqueous solution is required |
| 3: Clear (Oily) | 10% DMSO, 90% Corn Oil | Clear Solution | ≥ 2.08 mg/mL (4.65 mM) | Oral gavage, subcutaneous injection |
Data sourced from MedChemExpress.[9]
Protocol 3: Preparation of an In Vivo Suspension (Formulation 1)
This protocol yields a 2.08 mg/mL suspended solution. The vehicle control is the exact same mixture without the Ogt-IN-2 stock .
Procedure (for 1 mL final volume):
-
In a sterile tube, add 100 µL of your high-concentration Ogt-IN-2 DMSO stock (e.g., 20.8 mg/mL). For the vehicle control, add 100 µL of 100% DMSO.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Rationale: PEG300 acts as a co-solvent and viscosity-enhancing agent.
-
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Rationale: Tween-80 is a non-ionic surfactant that helps to wet the drug particles and prevent them from aggregating, stabilizing the suspension.
-
-
Add 450 µL of sterile saline to reach the final volume of 1 mL.
-
Vortex vigorously and sonicate if necessary to ensure a uniform, homogenous suspension before each administration.[9]
Protocol 4: Preparation of an In Vivo Clear Aqueous Solution (Formulation 2)
This protocol yields a clear solution of ≥ 2.08 mg/mL. The vehicle control is the exact same mixture without the Ogt-IN-2 stock .
Procedure (for 1 mL final volume):
-
Prepare the SBE-β-CD solution: Dissolve 200 mg of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in 1 mL of sterile saline to make a 20% w/v solution.
-
In a separate sterile tube, add 100 µL of your high-concentration Ogt-IN-2 DMSO stock (e.g., ≥20.8 mg/mL). For the vehicle control, add 100 µL of 100% DMSO.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Rationale: SBE-β-CD is a modified cyclodextrin with a hydrophilic exterior and a hydrophobic interior cavity. It encapsulates the hydrophobic Ogt-IN-2 molecule, dramatically increasing its apparent solubility in an aqueous solution.[9]
-
-
Vortex until the solution is completely clear.
Protocol 5: Preparation of an In Vivo Clear Oily Solution (Formulation 3)
This protocol yields a clear solution of ≥ 2.08 mg/mL. The vehicle control is the exact same mixture without the Ogt-IN-2 stock .
Procedure (for 1 mL final volume):
-
In a sterile tube, add 100 µL of your high-concentration Ogt-IN-2 DMSO stock (e.g., ≥20.8 mg/mL). For the vehicle control, add 100 µL of 100% DMSO.
-
Add 900 µL of sterile corn oil.
-
Vortex thoroughly until the solution is homogenous and clear. This may require extended mixing.[9]
Summary and Best Practices
-
Always Use a Vehicle Control: The biological effects of solvents like DMSO, PEG300, and Tween-80 are well-documented. A dedicated vehicle control group is non-negotiable for valid data interpretation.
-
Use High-Purity Reagents: The quality of your solvents (especially anhydrous DMSO) and excipients is paramount.
-
Confirm Solubilization: Always visually confirm that your stock solution is completely dissolved before aliquoting and storage.
-
Aliquot and Store Properly: Prevent degradation and contamination by aliquoting stock solutions for single use and storing at the correct temperature.[9]
-
Prepare In Vivo Formulations Fresh: Due to the potential for precipitation or degradation in complex mixtures, in vivo working solutions should be prepared immediately before administration.[9]
-
Maintain Homogeneity: For suspensions, ensure the mixture is uniformly suspended by vortexing immediately before drawing each dose.
By adhering to these detailed protocols and understanding the rationale behind them, researchers can confidently utilize Ogt-IN-2 as a tool to explore OGT biology, ensuring that the observed effects are directly attributable to the inhibition of the target, thereby upholding the highest standards of scientific integrity.
References
-
Protein O-GlcNAc transferase . Wikipedia. [Link]
-
O-GlcNAc as an Integrator of Signaling Pathways . Frontiers in Endocrinology. [Link]
-
The O-GlcNAc Modification . Essentials of Glycobiology, 2nd edition. [Link]
-
The post-translational modification O-GlcNAc is a sensor and regulator of metabolism . Open Biology, The Royal Society. [Link]
-
Inhibition of O-GlcNAc transferase activates type I interferon-dependent antitumor immunity by bridging cGAS-STING pathway . eLife. [Link]
-
Proposed double displacement mechanism for the reaction of 2 with OGT . ResearchGate. [Link]
-
What are OGT inhibitors and how do they work? . News-Medical.Net. [Link]
-
Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening . Molecules. [Link]
-
Discovery of a Low Toxicity O-GlcNAc Transferase (OGT) Inhibitor by Structure-based Virtual Screening of Natural Products . Scientific Reports. [Link]
-
Identification of a Polypeptide Inhibitor of O-GlcNAc Transferase with Picomolar Affinity . Journal of the American Chemical Society. [Link]
-
O-GlcNAc Transferase Is Essential for Sensory Neuron Survival and Maintenance . The Journal of Neuroscience. [Link]
-
OGT controls mammalian cell viability by regulating the proteasome/mTOR/mitochondrial axis . bioRxiv. [Link]
-
The nutrient sensor OGT regulates Hipk stability and tumorigenic-like activities in Drosophila . PNAS. [Link]
-
A small molecule that inhibits OGT activity in cells . Nature Chemical Biology. [Link]
-
New scaffolds for O-GlcNAc transferase inhibition, by hit and synthetic route optimisation . Utrecht University Student Theses Repository. [Link]
Sources
- 1. Protein O-GlcNAc transferase - Wikipedia [en.wikipedia.org]
- 2. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of O-GlcNAc transferase activates type I interferon-dependent antitumor immunity by bridging cGAS-STING pathway [elifesciences.org]
- 8. studenttheses.uu.nl [studenttheses.uu.nl]
- 9. medchemexpress.com [medchemexpress.com]
- 10. OGT-IN-2 | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Ogt-IN-2 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ogt-IN-2 Resistance in Cancer Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the O-GlcNAc Transferase (OGT) inhibitor, Ogt-IN-2. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the challenges of acquired resistance to Ogt-IN-2 in cancer cell lines. Our goal is to equip you with the scientific rationale and practical methodologies to investigate, understand, and ultimately overcome this resistance.
Section 1: Understanding Ogt-IN-2 and the Landscape of Resistance
O-GlcNAc Transferase (OGT) is a critical enzyme that catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of a vast number of intracellular proteins.[1][2] This post-translational modification, known as O-GlcNAcylation, is a key nutrient sensor and regulator of numerous cellular processes, including signal transduction, transcription, and metabolism.[1][3][4] In many cancers, OGT is overexpressed, and elevated O-GlcNAcylation is associated with tumor growth, metastasis, and drug resistance.[1][2]
Ogt-IN-2 is a potent, cell-permeable inhibitor of OGT, with IC50 values of 30 µM and 53 µM for the short (sOGT) and nuclear-cytoplasmic (ncOGT) isoforms, respectively.[5][6] By competitively binding to the active site of OGT, it prevents the transfer of GlcNAc from the donor substrate UDP-GlcNAc to target proteins, thereby reducing global O-GlcNAcylation.[3] This disruption of OGT activity can impede cancer cell proliferation and survival, making OGT an attractive therapeutic target.[3]
However, as with many targeted therapies, cancer cells can develop resistance to OGT inhibition. The mechanisms of this resistance are multifaceted and can involve alterations in various cellular pathways.
The OGT Signaling Axis and Rationale for Inhibition
The rationale for targeting OGT in cancer stems from its role in promoting tumorigenesis through various mechanisms:
-
Metabolic Reprogramming: O-GlcNAcylation is intricately linked to the "Warburg effect," where cancer cells exhibit increased glycolysis even in the presence of oxygen.[7][8] OGT can modify and regulate key glycolytic enzymes, such as phosphofructokinase-1 (PFK-1), promoting glucose uptake and utilization to fuel rapid cell proliferation.[8]
-
Signal Transduction: OGT modulates critical oncogenic signaling pathways, including the PI3K/Akt/mTOR pathway.[9][10] Activation of this pathway can, in turn, increase OGT expression and O-GlcNAcylation, creating a feedback loop that drives cancer progression.[9]
-
Transcriptional Regulation: OGT can modify transcription factors like c-Myc and NF-κB, which are central to cancer cell growth, survival, and inflammation.[1][9]
-
Epigenetic Modifications: OGT can influence epigenetic landscapes by O-GlcNAcylating histone-modifying enzymes like EZH2, a component of the Polycomb Repressive Complex 2 (PRC2), thereby affecting gene expression.[11]
Caption: OGT acts as a nutrient sensor, utilizing UDP-GlcNAc to modify key proteins involved in cancer.
Potential Mechanisms of Resistance to Ogt-IN-2
Resistance to targeted therapies is a significant clinical challenge.[12] While specific mechanisms for Ogt-IN-2 resistance are still under investigation, we can extrapolate from known resistance mechanisms to other targeted agents.[13][14]
Table 1: Potential Mechanisms of Ogt-IN-2 Resistance
| Mechanism Category | Specific Examples |
| Target-Related | - Upregulation of OGT expression to compensate for inhibition.[15]- Mutations in the OGT active site that reduce Ogt-IN-2 binding. |
| Pathway Bypass | - Activation of parallel or downstream signaling pathways that promote survival, independent of O-GlcNAcylation.[12]- Increased expression or activity of compensatory enzymes or pathways. |
| Metabolic Rewiring | - Alterations in glucose, lipid, or amino acid metabolism to bypass the effects of OGT inhibition.[16][17][18]- Increased reliance on alternative energy sources. |
| Drug Efflux | - Overexpression of multidrug resistance pumps (e.g., P-glycoprotein) that actively transport Ogt-IN-2 out of the cell.[19] |
| Epigenetic Changes | - Reversible epigenetic modifications that alter the expression of genes involved in sensitivity or resistance.[20] |
| Tumor Microenvironment | - Interactions with stromal cells or the extracellular matrix that provide survival signals.[20] |
Section 2: Troubleshooting Guide: Investigating Ogt-IN-2 Resistance
This section is designed in a question-and-answer format to guide you through the process of identifying and characterizing Ogt-IN-2 resistance in your cancer cell lines.
Q1: My cancer cell line, which was initially sensitive to Ogt-IN-2, now shows reduced sensitivity. How can I confirm and quantify this resistance?
Answer: The first step is to quantitatively assess the change in sensitivity. This is typically done by determining the half-maximal inhibitory concentration (IC50) of Ogt-IN-2 in your parental (sensitive) and suspected resistant cell lines.
Protocol 2.1: IC50 Determination using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed your parental and suspected resistant cells in parallel in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of Ogt-IN-2 in your cell culture medium. The concentration range should bracket the previously determined IC50 for the parental line.
-
Incubation: Remove the old medium and add the medium containing the various concentrations of Ogt-IN-2. Include a vehicle control (e.g., DMSO). Incubate for a period that allows for a significant effect on cell viability (typically 48-72 hours).
-
Viability Assessment: Perform a cell viability assay according to the manufacturer's protocol (e.g., MTT, resazurin, or ATP-based assays).
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells (set as 100% viability).
-
Plot the normalized viability against the logarithm of the Ogt-IN-2 concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.
-
-
Interpretation: A significant increase (e.g., >3-fold) in the IC50 value for the suspected resistant line compared to the parental line indicates the development of resistance.
Q2: I've confirmed resistance based on the IC50 shift. How do I determine if the resistance is due to a failure of Ogt-IN-2 to inhibit OGT activity in the resistant cells?
Answer: You need to assess the level of global O-GlcNAcylation in both parental and resistant cell lines following Ogt-IN-2 treatment. If Ogt-IN-2 is effectively inhibiting OGT, you should observe a dose-dependent decrease in O-GlcNAcylation.
Protocol 2.2: Western Blot Analysis of Global O-GlcNAcylation
-
Cell Treatment and Lysis: Treat parental and resistant cells with increasing concentrations of Ogt-IN-2 for a defined period (e.g., 24 hours). Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of your lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody that recognizes O-GlcNAcylated proteins (e.g., RL2 or CTD110.6).[21]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Be sure to also probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Interpretation:
-
Effective Inhibition: In both parental and resistant cells, you should see a decrease in the O-GlcNAc signal with increasing Ogt-IN-2 concentration. If the resistant cells still show a reduction in O-GlcNAcylation but are not dying, this suggests the resistance mechanism is downstream of OGT or involves a bypass pathway.
-
Lack of Inhibition: If the resistant cells show little to no decrease in O-GlcNAcylation at concentrations that are effective in the parental line, this could point to mechanisms such as increased OGT expression, a mutation in OGT that prevents inhibitor binding, or increased drug efflux.
-
Alternative Advanced Method: For more quantitative and unbiased detection of O-GlcNAcylation, consider chemoenzymatic labeling methods coupled with click chemistry.[22] These techniques can provide a more comprehensive view of the O-GlcNAcome.[21]
Caption: A logical workflow for confirming and beginning to characterize Ogt-IN-2 resistance.
Q3: My western blot shows that O-GlcNAcylation is not being effectively reduced in my resistant cell line. What should I investigate next?
Answer: This scenario points to mechanisms that prevent Ogt-IN-2 from effectively inhibiting its target. Two primary areas to investigate are OGT expression levels and potential drug efflux.
-
Check OGT Protein Levels:
-
Method: Perform a western blot on lysates from your parental and resistant cell lines using a specific antibody against OGT.
-
Rationale: Resistant cells may upregulate OGT expression to a level that the given concentration of Ogt-IN-2 can no longer effectively inhibit.[15]
-
-
Investigate Drug Efflux:
-
Method: Use a commercially available assay to measure the activity of multidrug resistance pumps like P-glycoprotein (MDR1/ABCB1). These assays often use a fluorescent substrate that is extruded by the pump. You can test if a known inhibitor of these pumps re-sensitizes your resistant cells to Ogt-IN-2.
-
Rationale: Cancer cells can acquire resistance by overexpressing pumps that actively remove the drug from the cell, lowering its intracellular concentration to sub-therapeutic levels.[19]
-
Section 3: Strategies to Overcome Ogt-IN-2 Resistance
Once you have a better understanding of the potential resistance mechanism in your cell line, you can explore strategies to overcome it.
Strategy 1: Combination Therapies
Combining Ogt-IN-2 with other therapeutic agents is a powerful strategy to overcome resistance by targeting multiple pathways simultaneously.[12][13][14]
-
Targeting Parallel or Downstream Pathways: If resistance is mediated by the activation of a bypass pathway, combining Ogt-IN-2 with an inhibitor of that pathway can be effective.[14]
-
Example: Given the strong interplay between O-GlcNAcylation and the PI3K/Akt/mTOR pathway, combining Ogt-IN-2 with an mTOR inhibitor (like rapamycin or a derivative) or a PI3K inhibitor could be a synergistic approach.[9] O-GlcNAcylation is known to promote resistance to tamoxifen in breast cancer cells; thus, a combination of Ogt-IN-2 and tamoxifen could be beneficial in resistant models.[23][24]
-
-
Enhancing Apoptotic Signaling: O-GlcNAcylation can regulate apoptosis.[23] Combining Ogt-IN-2 with agents that promote apoptosis, such as TRAIL, has been shown to enhance cell death in colon cancer cells.[23]
-
Increasing Cellular Stress: OGT inhibition can induce endoplasmic reticulum (ER) stress.[23] Combining Ogt-IN-2 with other agents that induce cellular stress, such as proteasome inhibitors (e.g., bortezomib), could lead to synthetic lethality. OGT inhibition has been shown to sensitize cancer cells to proteasome inhibitors.[25]
Caption: Combining Ogt-IN-2 with other agents can create a multi-pronged attack on cancer cells.
Strategy 2: Metabolic Reprogramming
Since OGT is a key metabolic sensor, resistance to its inhibition may involve profound metabolic rewiring.[16][26][27] Exploiting these metabolic vulnerabilities can be a therapeutic strategy.
-
Glucose Deprivation: Resistant cells might become more reliant on glycolysis. Combining Ogt-IN-2 with agents that inhibit glycolysis, such as 2-deoxy-D-glucose (2-DG), could be effective.[27]
-
Targeting Amino Acid Metabolism: Cancer cells often have altered amino acid metabolism.[18] Investigating the dependency of resistant cells on specific amino acids (e.g., glutamine) could reveal new therapeutic targets.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the recommended storage and handling conditions for Ogt-IN-2?
-
A: Ogt-IN-2 powder should be stored at -20°C for up to 3 years. In solvent (e.g., DMSO), it should be stored at -80°C for up to 6 months or -20°C for up to 1 month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]
-
-
Q: Are there known off-target effects of Ogt-IN-2?
-
A: While Ogt-IN-2 is a potent OGT inhibitor, like any small molecule, the potential for off-target effects exists.[6] Studies with structurally related OSMI inhibitors have shown minimal off-target effects based on transcriptomic and proteomic analyses, as cells primarily respond by upregulating OGT to compensate for the inhibition.[15] However, it is always good practice to include appropriate controls in your experiments, such as using a structurally distinct OGT inhibitor to confirm that the observed phenotype is due to OGT inhibition.
-
-
Q: What are the best methods to measure OGT activity directly in vitro?
-
A: Several methods exist to measure OGT activity. A classic approach involves using a radioactive UDP-[3H]GlcNAc donor and a peptide substrate, followed by separation and scintillation counting to quantify the incorporated radioactivity.[28] Non-radioactive, fluorescence-based assays have also been developed, where a fluorescently tagged sugar analog is transferred to a peptide substrate.[29] Additionally, enzyme-based assays that rely on the immunodetection of the O-GlcNAcylated product are available.[29][30] It is important to be aware that the reaction byproduct, UDP, is a potent inhibitor of OGT, which should be considered in assay design.[31]
-
-
Q: Can I use mass spectrometry to study O-GlcNAcylation changes?
-
A: Yes, mass spectrometry is a powerful tool for studying O-GlcNAcylation.[22] While challenging due to the labile nature of the O-GlcNAc modification, specialized enrichment strategies and mass spectrometry techniques can identify O-GlcNAcylation sites and quantify changes in site-specific occupancy upon Ogt-IN-2 treatment.[32] High-resolution native mass spectrometry is an emerging technique that can directly monitor O-GlcNAcylation stoichiometry on intact proteins.[32]
-
-
Q: How does O-GlcNAcylation relate to the tumor immune microenvironment?
-
A: Recent research indicates that OGT and O-GlcNAcylation play a role in regulating antitumor immunity. Inhibition of OGT can activate the cGAS-STING pathway, a cytosolic DNA sensing pathway that leads to the production of type I interferons and can enhance antitumor immune responses.[33][34] This suggests that combining OGT inhibitors with immune checkpoint blockade (e.g., anti-PD-L1) could be a promising therapeutic strategy.[34]
-
We hope this technical guide serves as a valuable resource in your research. The study of OGT and the development of resistance to its inhibitors is a dynamic field. By employing rigorous experimental design and a rational, mechanism-based approach, you can effectively troubleshoot resistance and uncover novel therapeutic strategies.
References
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Hsieh-Wilson, L. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation. hsieh-wilson lab. [Link]
- Li, X., et al. (2023). Targeting ncRNAs to overcome metabolic reprogramming‑mediated drug resistance in cancer (Review). Oncology Reports, 49(5), 1-1.
- Lamarre, S., et al. (2021). Targeting O-GlcNAcylation to overcome resistance to anti-cancer therapies. Frontiers in Oncology, 11, 765055.
- Wang, Y., et al. (2023). Metabolic Reprogramming: A Crucial Contributor to Anticancer Drug Resistance. Cancer Research, 83(17), 2815-2826.
- Messina, C., et al. (2020). Strategic Combinations to Prevent and Overcome Resistance to Targeted Therapies in Oncology. JCO Precision Oncology, 4, 526-540.
- Vasan, N., et al. (2019).
- Saleem, M. Z., et al. (2024).
- Sha, Z., et al. (2023). O-GlcNAcylation Signal Mediates Proteasome Inhibitor Resistance in Cancer Cells by Stabilizing NRF1. Molecular & Cellular Proteomics, 22(4), 100523.
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Overcoming Resistance to Targeted Cancer Therapy. (2020). Targeted Oncology. [Link]
- Al-Dhfyan, A., et al. (2022). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. Cancers, 14(15), 3797.
- Rexach, J. E., et al. (2012). Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation. Methods in Enzymology, 512, 117-140.
- Liu, J., et al. (2024). The roles of OGT and its mechanisms in cancer. Cell & Bioscience, 14(1), 121.
- Deng, Y., et al. (2022). Relationship between metabolic reprogramming and drug resistance in breast cancer.
- Sodi, V. L., et al. (2015). mTOR/MYC Axis Regulates O-GlcNAc Transferase Expression and O-GlcNAcylation in Breast Cancer. Molecular Cancer Research, 13(5), 923-933.
- Chen, S., et al. (2020). Metabolic Reprogramming of Chemoresistant Cancer Cells and the Potential Significance of Metabolic Regulation in the Reversal of Chemoresistance. Metabolites, 10(7), 289.
- Jiang, K., et al. (2017). Elevated O-GlcNAcylation promotes gastric cancer cells proliferation by modulating cell cycle related proteins and ERK 1/2 signaling. Oncotarget, 8(36), 60036-60047.
- van de Waterbeemd, M., et al. (2017). Direct Monitoring of Protein O-GlcNAcylation by High-Resolution Native Mass Spectrometry. Journal of the American Chemical Society, 139(25), 8411-8414.
- Ma, Z., & Vosseller, K. (2014). O-GlcNAcylation in Cancer Biology: Linking Metabolism and Signaling. Journal of Biological Chemistry, 289(50), 34457-34465.
- Zachara, N. E. (2023). Enzyme-based assay for quantification of UDP-GlcNAc in cells and tissues. Cell Reports Methods, 3(7), 100539.
- Li, T., et al. (2024).
- Haugbro, M., et al. (2021). Substrate-Targeted OGT/OGA. JACS Au, 1(12), 2210-2224.
- Taddei, M. L., et al. (2021). Metabolic Reprogramming in Anticancer Drug Resistance: A Focus on Amino Acids. Trends in Cancer, 7(5), 443-457.
- Jamornthanyawat, N., et al. (2023). O‑GlcNAcylation as an emerging molecular target for cholangiocarcinoma therapy (Review). Oncology Reports, 50(4), 1-1.
-
Potent OGT inhibitors for the treatment of cancer and diabetic complications. Harvard University. [Link]
-
What are OGT inhibitors and how do they work? (2024). News-Medical.net. [Link]
-
Liu, J., et al. (2024). The roles of OGT and its mechanisms in cancer. ResearchGate. [Link]
- Itkonen, H. M., et al. (2016). Abstract 3737: Inhibition of O-GlcNAc transferase in tamoxifen resistant breast cancer cells. Cancer Research, 76(14_Supplement), 3737-3737.
- Li, D., et al. (2022). Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel. Frontiers in Oncology, 12, 989670.
-
Methodology for activity-based OGT assay and inhibitor screen. ResearchGate. [Link]
- Li, T., et al. (2024).
- Faria, J., et al. (2022). Chemical biology tools to interrogate the roles of O-GlcNAc in immunity. Frontiers in Immunology, 13, 1045050.
- Akimoto, Y., et al. (2021). Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT). Glycoscience Protocols (GlycoPODv2).
- Al-Mughaid, H., et al. (2021). Overview of the Assays to Probe O-Linked -N-Acetylglucosamine Transferase Binding and Activity. Molecules, 26(4), 1083.
- Itkonen, H. M., et al. (2020). Inhibition of O-GlcNAc Transferase Renders Prostate Cancer Cells Dependent on CDK9. Molecular Cancer Research, 18(10), 1541-1550.
- Yang, Y.-R., et al. (2020). Understanding O-GlcNAc transferase (OGT): Every amino acid matters. Journal of Biological Chemistry, 295(31), 10592-10604.
- Ji, S., et al. (2020). The nutrient sensor OGT regulates Hipk stability and tumorigenic-like activities in Drosophila. Proceedings of the National Academy of Sciences, 117(4), 2027-2035.
- Chu, C.-S., et al. (2014). O-GlcNAcylation regulates EZH2 protein stability and function. Proceedings of the National Academy of Sciences, 111(4), 1355-1360.
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- 20. Acquired resistance in cancer: towards targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
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- 34. Inhibition of O-GlcNAc transferase activates type I interferon-dependent antitumor immunity by bridging cGAS-STING pathway [elifesciences.org]
Validation & Comparative
Ogt-IN-2 (ST045849) Selectivity Profiling: A Comparative Guide Against OGA and Glycosyltransferases
As the field of glycobiology increasingly recognizes the profound impact of nucleocytoplasmic O-GlcNAcylation on cellular metabolism, signaling, and epigenetic regulation[1], the demand for specific small-molecule modulators has surged. O-GlcNAc transferase (OGT) adds single N-acetylglucosamine (GlcNAc) moieties to serine/threonine residues, a process dynamically reversed by O-GlcNAcase (OGA).
For researchers and drug development professionals, validating the target specificity of OGT inhibitors is a critical hurdle. Many early-generation inhibitors cross-react with OGA or, more problematically, with other resident glycosyltransferases in the endoplasmic reticulum (ER) and Golgi. This guide provides an objective, data-backed comparison of Ogt-IN-2 (also known as ST045849) against other inhibitor classes, detailing the mechanistic rationale behind its selectivity and offering a self-validating protocol framework.
Mechanistic Rationale: The Selectivity Challenge
The catalytic architecture of OGT presents a unique pharmacological challenge. OGT utilizes UDP-GlcNAc, a high-energy nucleotide sugar synthesized via the Hexosamine Biosynthetic Pathway (HBP)[1]. Because UDP-GlcNAc is also the obligate donor substrate for dozens of ER/Golgi-resident glycosyltransferases (such as GalNAc-Ts and GlcNAc-Ts), developing specific OGT inhibitors requires navigating immense off-target risks.
The Pitfalls of Bisubstrate Analogs
Early efforts to target OGT relied on bisubstrate analogs—compounds that mimic both the UDP-sugar donor and the peptide acceptor. While these exhibit low-micromolar affinity in vitro, they inherently lack target selectivity. The presence of a negatively charged pyrophosphate group mimicking UDP-GlcNAc leads to widespread cross-reactivity with other glycosyltransferases and drastically reduces cell permeability[2].
The Ogt-IN-2 (ST045849) Advantage
Ogt-IN-2 was discovered via high-throughput screening as a non-substrate analog. It diverges from bisubstrate mimics by entirely avoiding the highly conserved pyrophosphate-binding pocket shared by most GT-A and GT-B fold glycosyltransferases[2][3]. Consequently, it successfully inhibits OGT without disrupting the complex N- and O-linked glycosylation pathways mediated in the ER and Golgi.
Furthermore, cross-reactivity with OGA is functionally non-existent for Ogt-IN-2. OGA is a glycoside hydrolase with a profoundly different active site topology than the GT-B transferase fold of OGT; thus, small molecules targeting the OGT active site cleft do not fit the deep catalytic pocket of OGA[4].
Diagram illustrating Ogt-IN-2 targeted intervention within the O-GlcNAc cycling pathway.
Quantitative Comparative Profiling
To objectively select the proper chemical probe, researchers must balance in vitro potency with cellular selectivity. While newer OSMI series compounds boast higher potency, Ogt-IN-2 remains a validated standard for cell-based metabolic studies due to its balanced cell permeability and proven avoidance of global glycan perturbation.
| Compound Class | Specific Inhibitor | Mechanism of Action | sOGT IC₅₀ | Cell Permeability | Selectivity vs. ER/Golgi GTs |
| Non-Substrate Analog | Ogt-IN-2 (ST045849) | Allosteric/Non-competitive | ~30 µM[5] | High | Excellent (Avoids pyrophosphate pocket)[2] |
| Quinolinone Derivative | OSMI-1 | Competitive (UDP-GlcNAc site) | 2.7 µM | High | High (No surface glycan alteration)[3] |
| Bisubstrate/UDP Analogs | BADGP / Ac4-5S-GlcNAc | Direct UDP-GlcNAc competition | Low µM | Poor to Moderate | Poor (Competes globally for UDP-sugars)[3] |
| Uracil Analog | Alloxan | Nonspecific covalent binding | 100 µM | Moderate | Poor (Highly reactive off-targets)[3] |
(Data aggregate derived from authoritative screening and structural evaluation records[2][3][5].)
Self-Validating Protocol for Selectivity Profiling
A major analytical flaw in chemical biology is attributing a cellular phenotype directly to OGT inhibition without verifying that compensating pathways (like OGA downregulation) or off-target pathways (like cell surface glycosylation) have not been triggered[4]. The following step-by-step methodology establishes a self-validating system to definitively isolate Ogt-IN-2's functional impact.
Phase 1: Assessing On-Target OGT Inhibition vs. OGA Feedback
Causality Check: Pharmacological inhibition of OGT often triggers a transcriptional feedback loop that downregulates OGA to preserve essential O-GlcNAc levels. If you only measure global O-GlcNAc, you may falsely conclude the inhibitor is weak, when in reality, OGA loss is compensating for OGT blockade.
-
Cellular Treatment : Plate target cells (e.g., LNCaP prostate cancer cells[4]) and treat with Ogt-IN-2 (20–50 µM) alongside a vehicle (DMSO) control for 24–48 hours.
-
Protein Extraction : Lyse cells in RIPA buffer supplemented with an OGA inhibitor (e.g., Thiamet G or PUGNAc at 10 µM) to instantly freeze the cellular O-GlcNAc state upon lysis.
-
On-Target Readout (Immunoblotting) : Resolve lysates via SDS-PAGE. Probe with pan-specific O-GlcNAc antibodies (RL2 or CTD110.6). Valid result: A dose-dependent global reduction in smearing.
-
Feedback Readout (OGA Blotting/Assay) : Probe the same membrane for OGA expression. Independently, run a fluorogenic OGA activity assay (using 4-methylumbelliferyl N-acetyl-β-D-glucosaminide) on non-denatured lysates. Valid result: If O-GlcNAc levels fall but OGA expression/activity also decreases drastically, you must mathematically decouple the inhibitor's primary effect from the secondary feedback.
Phase 2: Validating Off-Target Glycosyltransferase Inertness
Causality Check: If Ogt-IN-2 inadvertently inhibits ER-resident GalNAc-Ts, the fundamental structural integrity of cell surface receptors will degrade, causing confounding apoptotic phenotypes independent of nucleocytoplasmic OGT[2].
-
Lectin Array Blotting : Take the lysates from Phase 1 and probe with a panel of biotinylated lectins (e.g., Concanavalin A for mannose, WGA for complex sialic acid/GlcNAc structures).
-
Detection : Use Streptavidin-HRP to visualize cell surface and ER/Golgi-derived glycan profiles.
-
Interpretation : A truly selective OGT inhibitor like Ogt-IN-2 will leave these complex glycan architectures entirely unperturbed, while bisubstrate analogs will severely deplete WGA and ConA signal banding.
Multiplexed experimental workflow for validating Ogt-IN-2 selectivity and off-target effects.
Summary & Best Practices
When deploying Ogt-IN-2 (ST045849) for target validation:
-
Embrace its non-substrate nature: Leverage the compound precisely when you need to avoid the pleiotropic effects typical of UDP-GlcNAc metabolic competitors[2].
-
Mind the splice variants: Factor in the varying IC₅₀ values for soluble OGT (sOGT, 30 µM) versus nucleocytoplasmic OGT (ncOGT, 53 µM)[5]. Adjust dosing strictly based on the specific subcellular compartment of your target protein of interest.
-
Multiplex your readouts: Never assume a drop in a downstream signaling marker is exclusively due to OGT inhibition without simultaneously validating OGA baseline stability and cell-surface glycan integrity[3][4].
References
-
ST045849 (OGT-IN-2) | OGT Inhibitor - MedchemExpress.com . MedChemExpress.5
-
O-GlcNAcylation in Cancer Biology: Linking Metabolism and Signaling . NIH/PMC. 1
-
Effects of OGT inhibitor ST045849 on the levels of intracellular... ResearchGate. 4
-
Bisubstrate ether-linked uridine-peptide conjugates as O-GlcNAc transferase inhibitors . Griffith University. 2
-
OSMI-4-based PROTACs do not influence O-GlcNAc transferase and O-GlcNAcylation levels in cells . RSC Publishing. 3
Sources
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- 2. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 3. OSMI-4-based PROTACs do not influence O -GlcNAc transferase and O -GlcNAcylation levels in cells - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02801A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
validation of OGT knockdown vs Ogt-IN-2 inhibition
As a Senior Application Scientist, selecting the appropriate perturbation strategy for O-GlcNAc transferase (OGT) is one of the most critical decisions in glycobiology and metabolic oncology. OGT is an essential nutrient-sensing enzyme that links the hexosamine biosynthesis pathway (HBP) to dynamic intracellular signaling.
However, OGT is not just a catalytic enzyme; it acts as a central structural hub. A common pitfall in drug development is assuming that genetic knockdown (siRNA/shRNA) phenocopies pharmacological inhibition. In reality, they yield fundamentally different biological outcomes. This guide objectively compares OGT genetic knockdown versus pharmacological inhibition using the small molecule Ogt-IN-2 (also known as ST045849), providing self-validating methodologies for researchers dissecting O-GlcNAc signaling.
To understand why knockdown and inhibition generate divergent phenotypes, we must examine the dual nature of OGT's cellular role:
-
OGT Knockdown (siRNA/shRNA): Genetic depletion degrades the entire OGT protein. This abolishes the catalytic addition of O-GlcNAc to target proteins and destroys OGT's critical non-catalytic scaffolding and proteolytic functions[1]. For instance, OGT physically interacts with and proteolytically cleaves Host Cell Factor-1 (HCF-1), a process essential for cell cycle progression[1]. Consequently, knocking down OGT routinely causes rapid and severe cell cycle arrest and apoptosis, as observed in pre-B acute lymphocytic leukemia (ALL) models like Nalm-6 cells[2].
-
Pharmacological Inhibition (Ogt-IN-2): Ogt-IN-2 is a potent small-molecule chemical probe that selectively targets the OGT active site[3]. It inhibits soluble OGT (sOGT) with an
of 30 µM and nucleocytoplasmic OGT (ncOGT) with an of 53 µM[3]. Because Ogt-IN-2 merely blocks O-GlcNAc transferase activity without degrading the physical enzyme, it preserves the scaffolding complexes required for cellular viability. This allows researchers to acutely isolate the effects of O-GlcNAcylation from the structural roles of the OGT protein.
Experimental Workflow & Consequence Mapping
The following logic diagram illustrates the divergent biological cascades triggered by these two distinct methodologies.
Divergent cellular workflows of OGT genetic knockdown versus Ogt-IN-2 pharmacological inhibition.
Quantitative Methodological Comparison
The optimal choice of methodology heavily depends on your assay's required timeline and targeted biological question. Below is an objective summary of their performance metrics.
| Performance Metric | OGT Knockdown (siRNA) | Ogt-IN-2 Inhibition (ST045849) |
| Primary Mechanism | mRNA degradation leading to total protein loss. | Competitive active site blockade[3]. |
| Targeting Profile | Abolishes Catalytic + Scaffolding functions. | Abolishes Catalytic function only. |
| Efficacy Timeline | 48 – 72 hours (Requires protein turnover)[2]. | 2 – 6 hours (Acute active site inhibition). |
| sOGT vs ncOGT Action | Depletes all targeted splice variants globally. | |
| Cellular Viability | High risk of spontaneous apoptosis (e.g., Nalm-6)[2]. | Generally tolerated during acute assay windows. |
| Off-Target Risk | Sequence-dependent RNAi off-target effects. | Concentration-dependent kinase/metabolic cross-reactivity. |
| Best Used For... | Validating total OGT dependency in tumor survival. | Dissecting real-time O-GlcNAc flux and metabolic shifts. |
Self-Validating Experimental Protocols
To ensure scientific integrity, a perturbation assay must be inherently self-validating. Running OGT experiments without matched internal controls leads to false negatives, primarily due to compensatory cellular networks.
Protocol A: Ogt-IN-2 Pharmacological Inhibition
Application: Acute suppression of global O-GlcNAcylation without inducing scaffolding-related apoptosis.
-
Reconstitution: Dissolve Ogt-IN-2 powder in DMSO to create a 20.8 mg/mL stock solution. Sonication may be required to achieve full solubility[3].
-
Cell Seeding & Dosing: Seed cells (e.g., Nalm-6 or HeLa) at
cells/mL. Treat with 30 µM to 60 µM of Ogt-IN-2 (bracketing the for both sOGT and ncOGT)[3]. -
Incubation: Incubate for 4 to 24 hours. Prolonged exposure beyond 48 hours is not recommended without rigorous viability controls due to downstream metabolic starvation responses.
-
Causality Check (The Self-Validation Step):
-
Why? You must prove that O-GlcNAcylation decreased because of enzymatic inhibition, not because the drug was toxic and caused OGT protein degradation.
-
How: Perform a Western blot probing for both global O-GlcNAc and Total OGT. A successful assay will show a massive reduction in O-GlcNAc signal, but a completely unchanged Total OGT protein band.
-
Protocol B: Global O-GlcNAc Western Blot Readout
Application: Accurately quantifying OGT perturbation using orthogonal antibody validation.
-
Lysis: Lyse cells in RIPA buffer supplemented with standard protease inhibitors and 10 µM PUGNAc (an OGA inhibitor) to prevent the rapid removal of O-GlcNAc during lysate preparation.
-
Orthogonal Probing (Crucial): Run parallel immunoblots using two distinct monoclonal antibodies: RL2 and CTD110.6 [4].
-
Why? The RL2 and CTD110.6 clones detect overlapping but fundamentally distinct subsets of O-GlcNAcylated proteins based on neighboring amino acid sequences[4]. Relying on only one clone frequently results in false negatives if the target protein lacks the specific conformational epitope favored by that antibody.
-
-
Loading Control: Use
-Actin alongside an ER stress marker (such as GRP78/BiP). Prolonged O-GlcNAc suppression often mimics glucose starvation, triggering ER stress[4]. Monitoring GRP78 validates that the cellular metabolic network is responding to the hexosamine blockade.
Conclusion
For scientists looking to isolate the kinetic and metabolic functions of O-GlcNAcylation, pharmacological inhibition via Ogt-IN-2 is the superior tool. It bypasses the catastrophic collapse of scaffolding networks caused by siRNA knockdown . However, when evaluating OGT as a whole-target therapeutic vulnerability in oncology pipelines, knockdown provides a more comprehensive depiction of OGT's essentiality[1][2].
References
1.3 - MedChemExpress[3] 2.2 - NIH[2] 3.1 - PNAS[1] 4.4 - NIH[4]
Sources
- 1. pnas.org [pnas.org]
- 2. Bitterness in sugar: O-GlcNAcylation aggravates pre-B acute lymphocytic leukemia through glycolysis via the PI3K/Akt/c-Myc pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Western blot data using two distinct anti-O-GlcNAc monoclonal antibodies showing unique glycosylation status on cellular proteins under 2-deoxy-d-glucose treatment - PMC [pmc.ncbi.nlm.nih.gov]
OGT-IN-2 Specificity Analysis: A Comparative Guide Using CRISPR Controls
As researchers push the boundaries of targeted glycobiology, analyzing the functional consequences of O-linked β-N-acetylglucosamine (O-GlcNAc) modification has become a critical bottleneck. O-GlcNAc transferase (OGT) drives this essential post-translational modification, integrating cellular nutrient status via the Hexosamine Biosynthetic Pathway (HBP) into downstream signaling nodes like the cGAS-STING pathway[1] and HCF-1 cleavage[2].
However, delineating the exact causal mechanism of specific O-GlcNAc events requires more than simple pharmacological inhibition. As an Application Scientist, I consistently observe that robust experimental architectures demand a hybrid approach: coupling the acute temporal control of small molecules like OGT-IN-2 with the absolute, site-specific validation provided by CRISPR-Cas9 mutagenesis[3]. This guide delivers a comprehensive comparative framework and a self-validating protocol for rigorous OGT specificity analysis.
The Challenge of Validating O-GlcNAcylation Causality
To build a trustworthy experimental system, we must understand the causality of the interventions we apply. OGT is an essential mammalian enzyme; its complete loss leads to catastrophic cellular failure and lethality[2].
When researchers rely exclusively on genetic models (e.g., prolonged CRISPR OGT knockout), cells inevitably trigger profound compensatory survival mechanisms. A primary confounding factor is the rapid, coordinated down-regulation of its opposing enzyme, O-GlcNAcase (OGA), which drops to nearly undetectable levels in response to OGT ablation[4]. Conversely, using small-molecule inhibitors in isolation risks off-target acyltransferase interactions or generalized systemic shock. Thus, resolving site-specific O-GlcNAc biology necessitates pairing a targeted inhibitor—to capture the acute signaling window—with a precisely engineered CRISPR control to prove specificity.
Mechanistic Synergy Diagram
Mechanistic synergy between pharmacological OGT blockade and targeted CRISPR controls.
Comparative Profiling: OGT-IN-2 vs. Standard Alternatives
OGT-IN-2 is a characterized pharmacological probe that effectively inhibits soluble OGT (sOGT) and nucleocytoplasmic OGT (ncOGT)[5]. While OSMI-1 and OSMI-4 provide higher nanomolar potency, OGT-IN-2 serves as an excellent orthogonal probe to validate findings across different chemical scaffolds.
Below is a comparative summary translating quantitative benchmarks into application strategy:
| Intervention Modality | Agent / Technique | Primary Efficacy | Kinetic Window | Target Specificity & Risks |
| Pharmacological | OGT-IN-2 | IC₅₀ = 30 µM (sOGT)IC₅₀ = 53 µM (ncOGT)[5] | Acute (Minutes to Hours) | Moderate off-target risk; captures immediate signaling changes before OGA compensation. |
| Pharmacological | OSMI-1 | IC₅₀ = 2.7 µM[6] | Acute (Minutes to Hours) | Widely validated, cell-permeable. Retains global N-/O-linked glycan structures. |
| Pharmacological | OSMI-4 | EC₅₀ = 3 µM (in cells)[6] | Acute (Minutes to Hours) | Low nanomolar in vitro, low micromolar cellular potency. |
| Genetic (Global) | CRISPR OGT KO | Complete Ablation | Chronic (Days) | Absolute OGT specificity, but risks lethality and severe OGA down-regulation[4]. |
| Genetic (Local) | CRISPR Recoding | Site-specific Mutation | Permanent Mimicry | Converts Ser/Thr to Cys (S-GlcNAc). Generates hydrolysis-resistant stable glyco-mimics[3][7]. |
Designing a Self-Validating Protocol System
To establish an unimpeachable claim that an observed cellular phenotype (e.g., inhibition of tumor growth via immune sensing[1]) is caused by OGT modification of Protein X, you must create a self-canceling matrix.
The Logical Core: If OGT-IN-2 alters the phenotype in Wild-Type (WT) cells by blocking the O-GlcNAcylation of a specific target, then mutating the target's glycosylation site (via CRISPR) should render OGT-IN-2 completely ineffective at modulating that specific pathway.
Experimental Workflow: Dual OGT-IN-2 & CRISPR-Cas9 Specificity Assay
Phase I: Generation of Isogenic CRISPR Controls
-
Guide RNA Design: Design sgRNAs targeting the genomic locus of the putative O-GlcNAc site (Serine/Threonine) on the target protein.
-
Homology-Directed Repair (HDR) Template Design:
-
Ablation Control: Introduce a point mutation converting the target Ser/Thr to Alanine (Ser->Ala) to abolish O-GlcNAcylation[3].
-
Recoding Control (Advanced): Convert the target Ser/Thr to Cysteine (Ser->Cys). Endogenous OGT will install S-GlcNAc—a modification that is highly resistant to OGA-mediated hydrolysis, essentially permanently locking the protein in its "modified" state[3][7].
-
-
Transfection & Expansion: Co-transfect Cas9/sgRNA and HDR templates into the target cell line. Perform single-cell sorting to isolate WT, Ser->Ala, and Ser->Cys clones.
Phase II: Pharmacological Challenge
-
Cell Seeding: Plate the isogenic clones (WT, Ser->Ala, and Ser->Cys) in 6-well plates and incubate until 70% confluent.
-
Inhibitor Titration: Prepare a working solution of OGT-IN-2. According to standard formulation protocols, dissolve the compound in DMSO and suspend utilizing PEG300/Tween-80/Saline or appropriate cell culture media[5].
-
Treatment Window: Treat all cohorts with vehicle (DMSO) or OGT-IN-2 (e.g., 30 µM to 60 µM, matching its IC₅₀ profile[5][6]) for an acute window of 4 to 12 hours. This short window prevents secondary genetic compensation[4].
Phase III: Phenotypic Readout & Causality Validation
-
Global vs. Local Glycosylation Check: Perform immunoblotting with total O-GlcNAc antibodies (e.g., RL2 or CTD110.6). OGT-IN-2 should broadly reduce global signal across all lines.
-
Target Analysis: Assess the functional state of the specific target protein (e.g., target phosphorylation, cleavage, or localization).
-
Interpretative Logic:
-
WT + OGT-IN-2: Target function is altered.
-
Ser->Ala Control: Target function mirrors the OGT-IN-2 treated WT state, and adding OGT-IN-2 causes no further change. This validates the drug's specificity for this node.
-
Ser->Cys (S-GlcNAc) Control: Target function remains active despite OGT-IN-2 treatment, proving the modification is essential and rescuing the pharmacological blockade[7].
-
Experimental Workflow Diagram
Self-validating experimental workflow pairing CRISPR mutagenesis with OGT-IN-2.
Summary
Using OGT-IN-2 allows researchers to investigate the acute dependence of biological systems on O-GlcNAcylation without triggering the severe compensatory OGA down-regulation inherent to prolonged CRISPR knockouts[4]. However, because small molecules inherently lack absolute site-specificity, coupling OGT-IN-2 with highly precise CRISPR point mutations (Ser->Ala loss-of-function or S-GlcNAc gain-of-function mimics) represents the current gold standard in glycobiology. This orthogonal matrix reliably filters out off-target effects and isolates the true mechanistic drivers of OGT-mediated signaling[3][7].
References
1.[5] MedChemExpress. ST045849 (OGT-IN-2) | OGT Inhibitor - Mechanism of Action & Protocol. Retrieved from Source 2.[6] TargetMol. Acyltransferase (Inhibitors Agonists Modulators Antagonists) | OGT-IN-2. Retrieved from Source 3.[2] ACS Publications. Identification of a Polypeptide Inhibitor of O-GlcNAc Transferase with Picomolar Affinity. Retrieved from Source 4.[3] National Institutes of Health (PMC). Tools, Tactics, and Objectives to Interrogate Cellular Roles of O-GlcNAc in Disease. Retrieved from Source 5.[4] bioRxiv. CRISPR-Cas9-mediated depletion of O-GlcNAc hydrolase and transferase for functional dissection of O-GlcNAcylation in human cells. Retrieved from Source 6.[1] eLife Sciences. Inhibition of O-GlcNAc transferase activates type I interferon-dependent antitumor immunity by bridging cGAS-STING pathway. Retrieved from Source 7.[7] National Institutes of Health (PMC). Molecular Interrogation to Crack the Case of O-GlcNAc. Retrieved from Source
Sources
- 1. Inhibition of O-GlcNAc transferase activates type I interferon-dependent antitumor immunity by bridging cGAS-STING pathway | eLife [elifesciences.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tools, Tactics, and Objectives to Interrogate Cellular Roles of O-GlcNAc in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Acyltransferase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. Molecular Interrogation to Crack the Case of O-GlcNAc - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
